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Foundational

Solubility of methylisonicotinate N-oxide in organic solvents

An In-depth Technical Guide to the Solubility of Methylisonicotinate N-oxide in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of methylisonicotinate N-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methylisonicotinate N-oxide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methylisonicotinate N-oxide (CAS 3783-38-8), a heterocyclic compound of interest in pharmaceutical and chemical research. A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound across a wide range of organic solvents. Consequently, this guide is structured to empower researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility. We present a detailed analysis of the molecule's physicochemical properties, a theoretically-grounded prediction of its solubility profile in common laboratory solvents, and a definitive, step-by-step experimental protocol for precise and reliable solubility measurement.

Introduction to Methylisonicotinate N-oxide

Methylisonicotinate N-oxide, also known as 4-(methoxycarbonyl)pyridine 1-oxide, is a derivative of pyridine, a fundamental scaffold in medicinal chemistry. Its structure is characterized by a pyridine ring that has been oxidized at the nitrogen atom and a methyl ester group at the 4-position.

The introduction of the N-oxide functional group dramatically alters the physicochemical properties of the parent pyridine molecule. The N-oxide group (N⁺-O⁻) is highly polar and zwitterionic, which significantly influences intermolecular interactions and, therefore, physical properties like melting point, boiling point, and, most critically, solubility.[1] Understanding the solubility of methylisonicotinate N-oxide is paramount for applications in drug discovery, where it can affect formulation, bioavailability, and reaction kinetics in synthetic chemistry.[2]

This guide addresses the current information gap by providing a predictive analysis based on first principles of physical organic chemistry and a reliable methodology for empirical data generation.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The key to predicting the solubility of methylisonicotinate N-oxide lies in understanding its molecular structure.

  • The N-Oxide Group: This is the most dominant feature influencing polarity. The formal positive charge on the nitrogen and negative charge on the oxygen create a strong dipole moment. The oxygen atom is a powerful hydrogen bond acceptor, a critical factor for its interaction with protic solvents.

  • The Pyridine Ring: The aromatic ring itself is a moderately polar system.

  • The Methyl Ester Group (-COOCH₃): This group adds to the overall polarity and can also act as a hydrogen bond acceptor at its carbonyl oxygen.

Compared to its non-oxidized precursor, methyl isonicotinate—which is soluble in chloroform and ethyl acetate but only slightly soluble in water—the N-oxide derivative is expected to exhibit a significantly different solubility profile.[4] The high polarity of the N-oxide moiety will likely decrease its solubility in nonpolar solvents and substantially increase its affinity for polar solvents.

Predicted Solubility Profile of Methylisonicotinate N-oxide

Based on the principles of intermolecular forces, we can predict the solubility of methylisonicotinate N-oxide in various classes of organic solvents. The following table summarizes these predictions, providing a qualitative guide for solvent selection.

Solvent ClassRepresentative SolventsKey Intermolecular ForcesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHydrogen Bonding, Dipole-DipoleHigh The solvent's hydroxyl group can act as a hydrogen bond donor to the highly receptive oxygen of the N-oxide group, leading to strong solute-solvent interactions.
Polar Aprotic DMSO, DMF, AcetonitrileDipole-Dipole InteractionsHigh to Moderate These solvents have large dipole moments that can effectively solvate the polar N-oxide and ester groups. DMSO and DMF are particularly strong solvents for polar compounds.
Intermediate Polarity Acetone, Ethyl AcetateDipole-Dipole, London DispersionModerate to Low These solvents are polar but lack the strong hydrogen bonding or very high dipole moments of the previous classes. Solubility will depend on the balance between solvating the polar groups and the less polar aromatic ring.
Low Polarity Halogenated Dichloromethane, ChloroformDipole-Dipole, London DispersionLow While capable of some dipole interactions, these solvents are less effective at solvating the highly polar N-oxide group compared to more polar options.
Nonpolar Toluene, Hexane, Diethyl EtherLondon Dispersion ForcesVery Low / Negligible The weak van der Waals forces offered by these solvents cannot overcome the strong solute-solute interactions (crystal lattice energy) of the polar methylisonicotinate N-oxide.

Experimental Determination of Thermodynamic Solubility

To obtain accurate, quantitative data, an empirical measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is highly recommended.[5] It involves allowing an excess of the solid solute to equilibrate with the solvent until a saturated solution is formed.

Detailed Experimental Protocol

This protocol describes a robust, self-validating workflow for determining the solubility of methylisonicotinate N-oxide.

Materials and Equipment:

  • High-purity methylisonicotinate N-oxide

  • Analytical grade organic solvents

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge or filtration system (e.g., syringe filters, 0.22 µm PTFE)

  • Calibrated volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid methylisonicotinate N-oxide to a pre-weighed glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Record the mass of the added solid.

    • Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurry for a sufficient duration to ensure thermodynamic equilibrium is reached. A period of 24 to 48 hours is typical, but longer times may be necessary.[4] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to sediment.

    • Carefully separate the saturated supernatant from the solid residue. This can be achieved by:

      • Centrifugation: Centrifuge the vial at a high speed to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This method is often preferred as it effectively removes fine particulates.[6]

  • Quantification:

    • Accurately dilute a known volume or mass of the clear, saturated supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis). A calibration curve prepared with known concentrations of methylisonicotinate N-oxide is required for accurate quantification.

  • Calculation of Solubility:

    • Using the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of methylisonicotinate N-oxide in the original saturated solution.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Add excess solid to vial B Add known volume of solvent A->B Create slurry C Seal and place in temp-controlled shaker B->C D Agitate for 24-48h to reach saturation C->D E Remove from shaker, allow to settle D->E F Withdraw supernatant E->F G Filter (0.22 µm) or Centrifuge F->G H Accurately dilute clear supernatant G->H I Analyze via HPLC-UV or UV-Vis H->I J Calculate concentration from calibration curve I->J K Determine Solubility (e.g., mg/mL, mol/L) J->K

Caption: Workflow for the experimental determination of solubility.

Conclusion

For researchers and drug development professionals requiring precise quantitative data, this guide provides a rigorous, step-by-step experimental protocol based on the industry-standard shake-flask method. By following this workflow, scientists can confidently generate the reliable solubility data necessary for advancing their research, whether in synthetic chemistry, formulation development, or other scientific disciplines.

References

  • Sharma, R., et al. (2023). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
  • University of California, Davis. Solubility of Organic Compounds. Available from: [Link].

  • ResearchGate. Thermodynamics of Zn2+ 2-mercaptopyridine-N-oxide and 2-hydroxypyridine-N-oxide interactions: Stability, solubility, activity coefficients and medium effects. Available from: [Link].

  • ResearchGate. Pyridine N-Oxide. Available from: [Link].

  • PubChem. Pyridine N-Oxide. Available from: [Link].

  • Wikipedia. Pyridine-N-oxide. Available from: [Link].

  • International Union of Pure and Applied Chemistry. Solubility Data Series. Available from: [Link].

  • National Center for Biotechnology Information. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. Available from: [Link].

  • Beijing Institute of Technology. Solubility measurements and thermodynamic correlation of bis(imino)pyridine-based Cu and Ni complexes in pure solvents. Available from: [Link].

  • ResearchGate. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Available from: [Link].

  • Technical University of Denmark. Modeling the solubility of nitrogen oxides in aqueous solutions for flue gas storage: An EoS approach. Available from: [Link].

  • Patsnap. Comparing Solubility of Nitrogenous Bases in Organic Solvents. Available from: [Link].

  • Stenutz. methyl pyridine-4-carboxylate. Available from: [Link].

  • ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Available from: [Link].

  • Wikipedia. Methyl isonicotinate. Available from: [Link].

  • Shandong Kunda Biotechnology Co Ltd. Methyl Pyridine-4-carboxylate. Available from: [Link].

  • NIST. 4-Pyridinecarboxylic acid, methyl ester. Available from: [Link].

  • PubChem. Methyl isonicotinate. Available from: [Link].

  • MDPI. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Available from: [Link].

  • Watson International Limited. METHYLISONICOTINATE-N-OXIDE CAS 3783-38-8. Available from: [Link].

  • University of Hertfordshire. Methyl isothiocyanate (Ref: SN-32866). Available from: [Link].

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  • PubMed. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link].

  • Ataman Kimya. N-METHYLMORPHOLINE-N-OXIDE. Available from: [Link].

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  • J-STAGE. Measurement Technique of Solubility of Metal Oxides in Melts for Controlling the Solid-liquid Interface Reactions at High Temperatures. Available from: [Link].

  • ResearchGate. N-Methylmorpholine N-Oxide. Available from: [Link].

  • Ataman Kimya. N-METHYLMORPHOLINE-N-OXIDE. Available from: [Link].

Sources

Exploratory

Comprehensive NMR Spectral Analysis of Methyl Isonicotinate N-Oxide: Structural Elucidation and Experimental Protocols

Executive Summary Methyl isonicotinate N-oxide (also known as 4-(methoxycarbonyl)pyridine 1-oxide) is a critical heterocyclic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl isonicotinate N-oxide (also known as 4-(methoxycarbonyl)pyridine 1-oxide) is a critical heterocyclic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Most notably, it serves as the primary building block in the Reissert-Henze reaction for the commercial synthesis of Topiroxostat, a potent xanthine oxidase inhibitor used to treat hyperuricemia and gout[1]. This technical guide provides a rigorous analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl isonicotinate N-oxide, detailing the electronic causality behind its chemical shifts, and outlines a self-validating experimental protocol for its synthesis and spectroscopic characterization.

Chemical Significance & Mechanistic Context

In drug development, pyridine N-oxides are prized for their unique electronic properties and their utility as selective catalysts[2]. The N-oxide moiety acts as both a σ-electron acceptor (due to the highly electronegative oxygen) and a π-electron donor (via resonance). In methyl isonicotinate N-oxide, this push-pull electronic system is further complicated by the strongly electron-withdrawing methoxycarbonyl ester at the C-4 position.

During the synthesis of Topiroxostat, methyl isonicotinate N-oxide undergoes a cyanation reaction (Reissert-Henze reaction) to yield methyl 2-cyanoisonicotinate[1]. The accurate structural confirmation of the N-oxide precursor is paramount, as incomplete N-oxidation or premature ester hydrolysis directly compromises the downstream cyanation yield. Consequently, high-resolution NMR is the gold standard for in-process validation.

NMR Spectral Data & Structural Elucidation

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl isonicotinate N-oxide in CDCl₃ is characterized by a highly symmetric AA'BB' spin system on the pyridine ring and a distinct aliphatic singlet for the ester methyl group[3].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
O-CH₃ 3.95Singlet (s)-3HMethoxy protons
C3-H, C5-H 7.88Doublet (d)7.252HAromatic protons meta to N-oxide
C2-H, C6-H 8.22Doublet (d)7.252HAromatic protons ortho to N-oxide

Causality of Shifts: The extreme downfield shift of the C2-H and C6-H protons (8.22 ppm) is driven by the strong inductive withdrawal of the adjacent positively charged nitrogen atom of the N-oxide[3]. Meanwhile, the C3-H and C5-H protons (7.88 ppm) are deshielded by the anisotropic and electron-withdrawing effects of the C-4 ester carbonyl.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides definitive proof of the carbon framework, particularly confirming the intact ester and the N-oxide state.

PositionChemical Shift (δ, ppm)Carbon TypeAssignment
O-CH₃ 53.1Primary (CH₃)Methoxy carbon
C-4 126.8Quaternary (C)Aromatic carbon para to N-oxide
C3, C5 127.2Tertiary (CH)Aromatic carbons meta to N-oxide
C2, C6 139.5Tertiary (CH)Aromatic carbons ortho to N-oxide
C=O 164.0Quaternary (C)Carbonyl carbon

Causality of Shifts: The C2 and C6 carbons resonate at ~139.5 ppm, which is slightly upfield compared to a standard unoxidized pyridine ring (~150 ppm). This counterintuitive upfield shift is a hallmark of pyridine N-oxides, caused by the resonance donation of electron density from the oxygen atom back into the ortho positions of the ring.

Standardized Experimental Protocols

Synthesis of Methyl Isonicotinate N-oxide

To prevent the deoxygenation of the N-oxide—a common side reaction when using harsh acyl chlorides (like SOCl₂)—this protocol utilizes 1-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) for mild, room-temperature esterification[3].

Step-by-Step Methodology:

  • Reagent Charging: Suspend 13.9 g of isonicotinic acid N-oxide in 209 mL of anhydrous methylene chloride (CH₂Cl₂) under an argon atmosphere[3].

  • Activation: Add 29.7 g of EEDQ to the suspension. Stir the mixture at room temperature (20-25 °C) for 1 hour[3]. Causality: EEDQ forms a highly reactive mixed anhydride intermediate without generating HCl, preserving the fragile N-O bond.

  • Esterification: Introduce 32.1 g of anhydrous methanol to the activated mixture. Stir continuously at room temperature for 17 hours[3].

  • Self-Validating In-Process Control (IPC): Remove a 0.1 mL aliquot, evaporate the solvent, and run a rapid IR or ¹H NMR. The reaction is complete when the broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) disappears and the sharp 3.95 ppm methoxy singlet emerges[3].

  • Workup: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography using a chloroform/methanol gradient to yield pure methyl isonicotinate N-oxide[3].

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified methyl isonicotinate N-oxide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Loading: Transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring a solvent depth of exactly 4-5 cm to optimize magnetic field shimming.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 1.5 seconds.

    • ¹³C NMR: 100 MHz, 1024 scans, power-gated decoupling, D1 of 2.0 seconds. Causality: An extended D1 delay is mandatory to ensure full longitudinal relaxation of the quaternary C-4 and C=O carbons, preventing signal loss.

Visualizations

Pathway A Isonicotinic Acid N-oxide B Esterification (MeOH, EEDQ) A->B C Methyl Isonicotinate N-oxide B->C D Reissert-Henze Cyanation C->D TMS-CN E Topiroxostat (API) D->E Hydrazide Condensation

Figure 1: Synthetic workflow from isonicotinic acid N-oxide to the API Topiroxostat.

NMR_Logic S1 Sample Prep: 15 mg in CDCl3 (Self-Validating: No H2O peak) S2 Acquisition: 400 MHz 1H / 100 MHz 13C (Optimized D1 for Quaternary C) S1->S2 S3 Processing: Fourier Transform & Phasing (TMS referenced to 0.00 ppm) S2->S3 S4 Elucidation: Methyl Isonicotinate N-oxide (Confirm 3.95 ppm singlet & 8.22 ppm doublet) S3->S4

Figure 2: Standardized NMR acquisition and structural validation logic.

References

  • Google Patents. WO2003064410A1 - Novel 1,2,4-triazole compound. Retrieved from:[3]

  • RSSing. Japan pipeline – New Drug Approvals. Retrieved from: [Link][1]

  • ChemRxiv. Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. Retrieved from:[Link][2]

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Foundational

UV-Vis absorption spectra of methylisonicotinate N-oxide

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of Methylisonicotinate N-Oxide Abstract This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectroscopy of m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of Methylisonicotinate N-Oxide

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectroscopy of methylisonicotinate N-oxide. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings of its electronic transitions, presents robust experimental protocols for spectral acquisition, and offers insights into the analysis of solvent and pH effects. By synthesizing data from analogous pyridine N-oxide systems and fundamental spectroscopic principles, this guide serves as an essential resource for understanding and utilizing the spectral properties of this heterocyclic compound.

Introduction: The Significance of Methylisonicotinate N-Oxide

Methylisonicotinate N-oxide, the N-oxidized derivative of methyl isonicotinate[1], belongs to the versatile class of aromatic N-oxides. The introduction of the N-oxide moiety (N⁺-O⁻) significantly alters the electronic landscape of the parent pyridine ring. This modification introduces a strong dipole, enhances the π-electron density of the ring through resonance, and provides a site for coordination and hydrogen bonding. These features make methylisonicotinate N-oxide and related compounds valuable in fields ranging from coordination chemistry and materials science to medicinal chemistry, where the N-oxide group can modulate solubility, metabolic stability, and biological activity.

UV-Vis spectroscopy is a powerful, non-destructive technique for probing the electronic structure of such molecules. The absorption of UV or visible light promotes electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum provides a unique fingerprint, offering critical information on conjugation, electronic transitions, and the molecule's interaction with its environment. This guide elucidates the principles and practicalities of applying this technique to methylisonicotinate N-oxide.

Theoretical Framework: Electronic Transitions in Aromatic N-Oxides

The UV-Vis spectrum of an aromatic N-oxide like methylisonicotinate N-oxide is dominated by two primary types of electronic transitions originating from the conjugated π-system and the non-bonding electrons on the N-oxide oxygen atom.

  • π → π* Transitions: These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In pyridine N-oxides, the long-wavelength π → π* band is particularly notable as it involves a significant degree of intramolecular charge transfer (CT) from the electron-rich N-oxide oxygen to the electron-deficient pyridine ring. This charge transfer is more pronounced in the excited state than in the ground state.[2]

  • n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the oxygen atom) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus exhibit significantly lower intensity compared to π → π* transitions. They often appear as a weak shoulder on the tail of a stronger absorption band and are highly sensitive to the solvent environment, particularly hydrogen bonding.[3]

The presence of the methyl ester group (-COOCH₃) at the 4-position acts as a π-acceptor, further influencing the electronic distribution and the energies of these transitions compared to the parent pyridine N-oxide.

G cluster_ground Ground State Orbitals cluster_excited Excited State Orbitals pi π Bonding Orbital pi_star π* Antibonding Orbital pi->pi_star π → π* Transition (High Intensity, Charge-Transfer Character) n n Non-bonding Orbital (on Oxygen) n->pi_star n → π* Transition (Low Intensity, Blue Shift in Protic Solvents)

Figure 1: Key electronic transitions expected for methylisonicotinate N-oxide.

Experimental Methodology: A Validated Protocol

Acquiring high-quality, reproducible UV-Vis spectra requires careful attention to experimental design. The following protocol is a self-validating system designed to thoroughly characterize the spectral properties of methylisonicotinate N-oxide.

Materials and Instrumentation
  • Analyte: Methylisonicotinate N-oxide (CAS: 3783-38-8), high purity.[4]

  • Solvents: Spectroscopic grade hexane (non-polar), acetonitrile (polar aprotic), and ethanol (polar protic).

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow

The following workflow ensures a comprehensive analysis, from initial sample preparation to the investigation of environmental effects.

G cluster_prep Part 1: Preparation cluster_acq Part 2: Spectral Acquisition cluster_analysis Part 3: Environmental Effects Analysis A Prepare 1 mM Stock Solution in Ethanol B Create Dilute Working Solutions (e.g., 10-50 µM) in desired solvent A->B C Set Spectrophotometer: Range 200-450 nm B->C Transfer to Cuvette D Acquire Solvent Blank (Baseline Correction) C->D E Measure Sample Absorbance (Target Amax < 1.0) D->E F Repeat in Hexane & Acetonitrile for Solvatochromism Study E->F G Titrate with HCl/NaOH in aqueous/ethanolic solution for pH Study E->G H Analyze λmax Shifts and Intensity Changes F->H G->H

Figure 2: Workflow for the comprehensive UV-Vis analysis of methylisonicotinate N-oxide.

Step-by-Step Protocol
  • Stock Solution Preparation: Accurately weigh a small amount of methylisonicotinate N-oxide and dissolve it in a Class A volumetric flask using spectroscopic grade ethanol to create a 1 mM stock solution.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 25 µM) by diluting the stock solution in the chosen solvent (hexane, acetonitrile, or ethanol). The final concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to correct for any absorbance from the solvent and cuvettes.

  • Sample Measurement: Replace the solvent in the sample cuvette with the working solution of methylisonicotinate N-oxide. Acquire the absorption spectrum over a range of 200-450 nm.

  • Solvatochromism Study: Repeat steps 2-4 using hexane and acetonitrile as solvents. The choice of these three solvents with varying polarity and hydrogen-bonding capability allows for a thorough investigation of solvent-solute interactions.[5][6]

  • pH Dependence Study: Prepare a working solution in a solvent system that can support a pH range (e.g., water with a co-solvent like ethanol). Record the spectrum. Add microliter amounts of 0.1 M HCl to the cuvette, mix, and record the spectrum after each addition to observe the effect of protonation. Repeat the process with 0.1 M NaOH to study the effect of deprotonation (if applicable). This technique is crucial as protonation of the N-oxide oxygen dramatically alters the electronic structure.

Data Interpretation and Expected Spectral Features

General Spectrum

The spectrum is expected to be dominated by an intense π → π* charge-transfer band. For comparison, isonicotinic acid (the parent carboxylic acid without the N-oxide) shows a maximum at 264 nm.[8] The N-oxide group typically causes a bathochromic (red) shift in this primary band. Therefore, the main absorption peak (λmax) for methylisonicotinate N-oxide in a non-polar solvent is anticipated in the 270-290 nm region. A much weaker n → π* transition may be present at longer wavelengths (>300 nm) but could be masked by the tail of the more intense band.

Influence of Solvent (Solvatochromism)

The position of λmax is highly dependent on the solvent polarity due to differential stabilization of the ground and excited states.

  • π → π* Band: The excited state of this transition has a greater charge-transfer character and is more polar than the ground state.[2] Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a lower energy transition. This results in a bathochromic (red) shift as solvent polarity increases (Hexane → Acetonitrile → Ethanol).

  • n → π* Band: If observable, this band is expected to show a hypsochromic (blue) shift in polar, protic solvents like ethanol.[3] The solvent's hydrogen atoms can form hydrogen bonds with the non-bonding electrons on the oxygen, lowering the energy of the ground state and thus increasing the energy required for the transition.

Influence of pH

The N-oxide oxygen is basic and can be protonated in acidic conditions. This protonation will have a profound effect on the spectrum.

  • Acidic Conditions (Protonation): Protonation of the oxygen atom neutralizes the internal charge-transfer character. The N-OH⁺ group becomes a much weaker electron donor. Consequently, the main π → π* band is expected to undergo a significant hypsochromic (blue) shift , resembling the spectrum of a protonated pyridine rather than an N-oxide. This serves as a definitive diagnostic test for N-oxide compounds.

Summary of Expected Data

The following table summarizes the anticipated absorption maxima (λmax) for methylisonicotinate N-oxide under different experimental conditions. These are predictive values based on established principles.

ConditionSolventExpected λmax (π → π*)Rationale
Neutral Hexane (Non-polar)~275 nmBaseline measurement, minimal solvent interaction.
Acetonitrile (Polar Aprotic)~280 nmBathochromic shift due to increased solvent polarity.
Ethanol (Polar Protic)~285 nmFurther bathochromic shift from polarity and H-bonding.
Acidic Aqueous Ethanol (pH < 2)~260 nmHypsochromic shift upon protonation of the N-oxide oxygen.

Conclusion and Applications

This guide establishes a robust framework for the analysis of the UV-Vis absorption spectrum of methylisonicotinate N-oxide. The key spectral features are a strong, solvent-sensitive π → π* charge-transfer band and a characteristic hypsochromic shift upon protonation. Understanding these properties is critical for researchers employing this molecule. For drug development professionals, these data can inform studies on drug-receptor interactions and formulation, as local polarity and pH can alter the electronic properties of the molecule. In materials science, these spectral shifts can be exploited for the development of chemical sensors. The protocols and principles outlined herein provide the necessary foundation for accurate and insightful spectroscopic characterization.

References

  • Kubota, T., & Yamakawa, M. (1968). Effect of Non-hydrogen Bonding Solvents on the Electronic Spectra of Aromatic N-Oxides. Bulletin of the Chemical Society of Japan, 41(12), 2901-2906.

  • Szafran, M., & Dega-Szafran, Z. (1983). Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated Cationic Acids in Acetonitrile. Polish Journal of Chemistry, 57, 685-692.

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  • Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.

  • Cheméo. (n.d.). Chemical Properties of Isonicotinic acid N-oxide (CAS 13602-12-5).

  • Watson International Limited. (n.d.). METHYLISONICOTINATE-N-OXIDE CAS 3783-38-8.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Researcher's Guide to the Synthesis of Methylisonicotinate N-oxide

Abstract This comprehensive guide provides a detailed, field-proven protocol for the synthesis of methylisonicotinate N-oxide from methyl isonicotinate. Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of methylisonicotinate N-oxide from methyl isonicotinate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. We detail a robust method utilizing meta-chloroperoxybenzoic acid (m-CPBA) for the N-oxidation, followed by a straightforward purification protocol. This guide is structured to ensure scientific integrity, providing a self-validating system for achieving high-purity methylisonicotinate N-oxide, a valuable building block in medicinal chemistry and materials science.

Introduction: The Significance of N-Oxidation in Pyridine Chemistry

The N-oxidation of pyridine rings is a cornerstone transformation in medicinal chemistry and synthetic organic chemistry.[1][2] The introduction of an N-oxide moiety fundamentally alters the electronic properties of the parent heterocycle.[2] This modification can enhance aqueous solubility, modulate basicity, and provide a handle for further functionalization, often at positions not readily accessible in the parent pyridine.[2][3] Pyridine N-oxides are not merely synthetic intermediates; many exhibit significant biological activities, including antitubercular and anticancer properties.[4]

Methylisonicotinate N-oxide, the target of this protocol, serves as a versatile intermediate. The N-oxide group activates the pyridine ring for various transformations, while the methyl ester provides a site for further derivatization, making it a valuable precursor for complex molecular architectures in drug discovery and materials science.

Reaction Principle: The Mechanism of N-Oxidation

The synthesis of methylisonicotinate N-oxide is achieved through the direct oxidation of the nitrogen atom on the pyridine ring of methyl isonicotinate. The most common and reliable reagents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[5][6][7]

The reaction proceeds via a nucleophilic attack of the pyridine nitrogen's lone pair of electrons on the electrophilic outer oxygen atom of the peroxy acid. This concerted step results in the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct. The high efficiency and generally mild conditions of this method make it a preferred choice for preparing pyridine N-oxides.[5]

Materials and Equipment

Reagents and Chemicals
Chemical NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Properties
Methyl Isonicotinate2459-09-8C₇H₇NO₂137.14Orange/brown liquid, irritant.[8]
meta-Chloroperoxybenzoic acid (m-CPBA)937-14-4C₇H₅ClO₃172.57White solid, strong oxidizer, can be explosive when pure, typically sold as a stabilized mixture (~77%).[9]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile solvent, suspected carcinogen.
Saturated Sodium Bicarbonate Solution144-55-8 (NaHCO₃)NaHCO₃84.01Basic solution for work-up.
Saturated Sodium Thiosulfate Solution7772-98-7 (Na₂S₂O₃)Na₂S₂O₃158.11Quenching agent for peroxides.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Ethyl Acetate141-78-6C₄H₈O₂88.11Recrystallization solvent.
Hexanes110-54-3C₆H₁₄86.18Recrystallization solvent.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Glassware for recrystallization

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed.

Reaction Setup and Execution
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl isonicotinate (1.0 eq, e.g., 5.0 g, 36.45 mmol) in dichloromethane (DCM, approx. 100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. Causality: This step is crucial as the N-oxidation reaction is exothermic. Cooling prevents overheating, which could lead to side reactions and decomposition of the peroxy acid.

  • Addition of Oxidant: Slowly add m-CPBA (as a ~77% stabilized solid, 1.2 eq, e.g., 7.8 g, ~34.8 mmol) to the stirred solution in small portions over 20-30 minutes. Ensure the temperature of the reaction mixture does not rise above 10 °C. Expertise Note: Adding the m-CPBA slowly as a solid is a common and effective method. For larger scale reactions, dissolving the m-CPBA in a minimal amount of DCM and adding it via a dropping funnel can provide better temperature control.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and continue stirring. Monitor the reaction progress by TLC (e.g., using a 10% methanol in DCM eluent) until the methyl isonicotinate spot is no longer visible. This typically takes 4-6 hours.

Work-up and Product Isolation
  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (~30 mL) to quench any unreacted m-CPBA. Stir vigorously for 15 minutes. Trustworthiness: A peroxide test strip can be used to confirm the complete destruction of the oxidant before proceeding.

  • Phase Separation: Transfer the mixture to a 250 mL separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (~50 mL) to the separatory funnel. Shake vigorously, venting frequently to release any evolved CO₂ gas. This step removes the acidic by-product, meta-chlorobenzoic acid, by converting it to its water-soluble sodium salt. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL) to recover any dissolved product.

  • Combine and Dry: Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white to pale yellow solid.

Purification by Recrystallization
  • Solvent Selection: The crude methylisonicotinate N-oxide can be effectively purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Once fully dissolved, slowly add hexanes until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the resulting white, crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization
  • Appearance: White crystalline solid.

  • Melting Point: 121-123 °C.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The formation of the N-oxide will induce characteristic shifts in the NMR signals of the pyridine ring protons and carbons compared to the starting material.

Data and Visualization

Summary of Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Methyl IsonicotinateC₇H₇NO₂137.14Orange/brown liquid8-8.5[8]
Methylisonicotinate N-oxideC₇H₇NO₃153.14White crystalline solid121-123
Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Methyl Isonicotinate in DCM Cool Cool to 0-5 °C Start->Cool Add_mCPBA Add m-CPBA (1.2 eq) Cool->Add_mCPBA React Stir at RT (4-6h) Monitor by TLC Add_mCPBA->React Quench Quench with Na₂S₂O₃ React->Quench Reaction Complete Wash Wash with NaHCO₃ Quench->Wash Extract Extract with DCM Wash->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Solid Product Concentrate->Crude Recrystallize Recrystallize (Ethyl Acetate/Hexanes) Crude->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry Final_Product Pure Methylisonicotinate N-oxide Filter_Dry->Final_Product Characterize Characterize (MP, NMR, IR) Final_Product->Characterize

Caption: Workflow for the synthesis of methylisonicotinate N-oxide.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.

  • meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in high concentrations.[9] Handle with care and avoid contact with flammable materials. It is an irritant to the skin, eyes, and respiratory tract.[9]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a well-ventilated chemical fume hood.

  • Methyl Isonicotinate: This compound is an irritant to the eyes, skin, and respiratory tract.[8] Avoid inhalation and direct contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • Klouda, D. W., et al. (2011). Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Organic Process Research & Development, 15(1), 248-251. Retrieved from [Link]

  • Abdel-Megeed, M. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]

  • Gao, H., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Dalton Transactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP2866562B1 - Pyridine n-oxides and processes for their preparation.
  • Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
  • National Center for Biotechnology Information. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. Retrieved from [Link]

  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. PMC. Retrieved from [Link]

  • Katiyar, D. (n.d.). Pyridine Lecture Notes.
  • ARKAT USA, Inc. (2009). A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones. ARKIVOC. Retrieved from [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • Reddit. (2025). How to dry pyridine N-oxide obtained commerically. Retrieved from [Link]

  • University of Rochester. (2026). Workup: mCPBA Oxidation. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • ResearchGate. (2006). N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst. Retrieved from [Link]

  • PubMed. (2013). Excessive nicotinic acid increases methyl consumption and hydrogen peroxide generation in rats. Retrieved from [Link]

Sources

Application

Oxidation of methyl isonicotinate using m-CPBA protocols

Application Note: Selective Oxidation of Methyl Isonicotinate to 4-Methoxycarbonylpyridine N-oxide using m-CPBA Executive Summary Pyridine N-oxides are indispensable intermediates in modern drug discovery and advanced ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Oxidation of Methyl Isonicotinate to 4-Methoxycarbonylpyridine N-oxide using m-CPBA

Executive Summary

Pyridine N-oxides are indispensable intermediates in modern drug discovery and advanced catalysis. Specifically, 4-methoxycarbonylpyridine N-oxide (often referred to as methyl isonicotinate N-oxide) is a highly valued precursor. It serves as a foundational building block in the synthesis of the xanthine oxidase inhibitor topiroxostat[1], acts as a critical ligand scaffold for developing collagen prolyl 4-hydroxylase (CP4H) inhibitors[2], and functions as a hydrogen atom transfer (HAT) catalyst in photoinduced C–H functionalizations[3]. This application note provides a field-proven, metal-free protocol for the N-oxidation of methyl isonicotinate using meta-chloroperoxybenzoic acid (m-CPBA), designed to maximize yield while preventing ester hydrolysis.

Mechanistic Rationale & Experimental Design

The transformation relies on the electrophilic transfer of oxygen from the peracid to the nucleophilic lone pair of the pyridine nitrogen. As a Senior Application Scientist, I strongly advise against using harsh aqueous peroxide systems (e.g., H₂O₂/AcOH at elevated temperatures) for this specific substrate.

  • Oxidant Selection (m-CPBA): m-CPBA operates efficiently under mild, anhydrous conditions at room temperature. This is critical because the methyl ester at the C4 position is highly susceptible to nucleophilic attack and subsequent hydrolysis under aqueous acidic or basic conditions.

  • Solvent Selection (Dichloromethane): Dichloromethane (DCM) is the optimal solvent. It provides excellent solubility for both the polar substrate and the oxidant, stabilizes the polar transition state of the oxygen transfer, and allows for a seamless transition into liquid-liquid extraction during workup[2].

  • Stoichiometric Causality: Commercial m-CPBA is typically supplied at 70–77% purity (stabilized with water and meta-chlorobenzoic acid to prevent explosive decomposition). Therefore, a stoichiometric excess (2.0 equivalents) is strictly required to drive the reaction of the electron-deficient pyridine ring to absolute completion[2].

Workflow Visualization

Workflow Substrate Methyl Isonicotinate (1.0 equiv) Reaction Oxidation Reaction DCM, 0 °C to RT, 24 h Substrate->Reaction Reagent m-CPBA (2.0 equiv) 70-77% purity Reagent->Reaction Quench Quench & Neutralize Na2S2O3 (aq) then NaHCO3 (aq) Reaction->Quench Reduces excess peroxide Neutralizes m-CBA Extraction Liquid-Liquid Extraction DCM (Organic) vs. Aqueous Quench->Extraction Purification Silica Gel Chromatography (1-4% MeOH in Acetone) Extraction->Purification Organic Phase Product 4-Methoxycarbonylpyridine N-oxide (Yield: ~97%) Purification->Product

Workflow for the m-CPBA mediated oxidation of methyl isonicotinate.

Step-by-Step Protocol

This protocol is engineered as a self-validating system; visual cues and specific phase behaviors confirm the success of each step.

Reagents & Materials:

  • Methyl isonicotinate (Substrate)

  • m-CPBA (70-77% purity, Oxidant)

  • Anhydrous Dichloromethane (DCM)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Silica gel and Acetone/Methanol (Eluents)

Execution:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl isonicotinate (15.2 mmol, 1.0 equiv)[2].

  • Solvation: Dissolve the substrate in anhydrous DCM (150 mL) to achieve a concentration of approximately 0.1 M.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The initial oxygen transfer is exothermic. Cooling mitigates thermal spikes that could lead to the decomposition of m-CPBA or the generation of non-selective radical species.

  • Oxidant Addition: Slowly add m-CPBA (30.4 mmol, 2.0 equiv) in small portions over 15 minutes[2].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the mixture back to 0 °C and add 10% aqueous Na₂S₂O₃ (50 mL). Stir for 30 minutes.

    • Causality: Thiosulfate safely reduces any unreacted, potentially hazardous peroxide species.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches a stable pH of 8.

    • Causality: This deprotonates the byproduct meta-chlorobenzoic acid (m-CBA), converting it into a highly water-soluble sodium salt that partitions into the aqueous phase, leaving the target N-oxide in the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional DCM (3 × 50 mL).

    • Expert Tip: Pyridine N-oxides are highly polar and exhibit partial water solubility. If the isolated yield is lower than expected, saturate the aqueous layer with NaCl (salting-out effect) before extraction, or utilize a CHCl₃/Isopropanol (3:1) solvent mixture to artificially enhance the partition coefficient.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 1–4% v/v Methanol in Acetone to afford the product as a white solid[2].

Quantitative Data & Analytical Characterization

To ensure the protocol is self-validating, compare your isolated product against the standard analytical benchmarks provided below.

ParameterExpected ValueAnalytical Significance / Causality
Typical Yield 85% – 97%High yields are achieved due to the anhydrous conditions preventing competing ester hydrolysis[2].
Reaction Time 12 – 24 hoursExtended time is required to ensure complete conversion of the strongly electron-deficient pyridine ring.
Melting Point 118.1 – 121.3 °CConfirms crystalline purity post-chromatography[2].
¹H NMR (CDCl₃) δ ~8.2 (d, 2H), ~7.9 (d, 2H), 3.98 (s, 3H)The downfield shift of the ester methyl group and distinct aromatic doublet patterns confirm the N-oxide structure.
Mass Spectrometry [M+H]⁺ m/z ≈ 154.05Validates the addition of a single oxygen atom (+16 Da) to the parent mass.

References

  • Source: Google Patents (CN105348264A)
  • Title: Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts Source: ACS Catalysis URL: [Link]

  • Title: Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates Source: NIH PMC (Raines Lab) URL: [Link]

Sources

Method

Application Note: Methylisonicotinate N-Oxide as a Versatile Ligand in Metal-Organic Frameworks (MOFs)

Executive Summary & Mechanistic Rationale In the rapidly evolving landscape of reticular chemistry, the selection of organic linkers dictates not only the topological outcome of Metal-Organic Frameworks (MOFs) but also t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of reticular chemistry, the selection of organic linkers dictates not only the topological outcome of Metal-Organic Frameworks (MOFs) but also their functional utility in catalysis and drug development. Methylisonicotinate N-oxide (MINO) has emerged as a highly versatile bifunctional ligand and pro-ligand.

The mechanistic advantage of MINO lies in its highly polarized N–O bond, which exhibits profound push-pull electronic properties. The oxygen atom of the N-oxide group acts as a potent Lewis base. Depending on the synthetic environment, MINO can be directed down two distinct mechanistic pathways:

  • As a Pro-Ligand for Structural Nodes: Under specific solvothermal conditions, the methyl ester undergoes in situ hydrolysis, yielding isonicotinate N-oxide. The N-oxide oxygen can bridge multiple transition metal centers (e.g., Zn, Co, Mn) to form discrete [M2(N-oxide)2] Secondary Building Units (SBUs), bypassing traditional paddlewheel motifs to create novel 3D topologies [1].

  • As a Defect-Engineering Modulator: When utilized with high-valent metal clusters (e.g., Zr₆ nodes in MOF-808), the intact MINO acts as a bulky capping ligand. This intentionally induces missing-linker defects. The uncoordinated, highly polarized N-oxide group then functions as a localized hydrogen-bond acceptor, working synergistically with adjacent Lewis acidic open metal sites to catalyze complex transformations, such as amide bond formation [2].

Physicochemical & Coordination Profiling

Understanding the quantitative metrics of MINO is critical for predicting its behavior in highly pressurized solvothermal environments. Table 1 summarizes its structural and electronic parameters.

Table 1: Physicochemical and Coordination Parameters of MINO

ParameterValue / DescriptionMechanistic Implication
Molecular Weight 153.14 g/mol Determines stoichiometric ratios during defect-modulation.
Primary Coordination Site N-oxide Oxygen (η¹, μ²-bridging)High electron density allows for strong binding to Lewis acidic metals (Zr⁴⁺, Zn²⁺).
Secondary Coordination Site Ester Carbonyl (η¹)Weakly coordinating; primarily acts as a steric shield unless hydrolyzed.
Hydrolyzed Form Isonicotinate N-oxideUnlocks η¹, η², or μ² carboxylate coordination, enabling 3D framework extension.
O–H Bond Dissociation Energy ~106.7 kcal/mol (Protonated)High BDE indicates strong hydrogen-bonding capabilities at defect sites [3].

Divergent Synthetic Workflows

The utility of MINO is governed by the solvent system and thermal energy applied during synthesis.

SBU_Formation MINO Methylisonicotinate N-oxide (MINO) Hydrolysis In Situ Hydrolysis (Alkaline/Solvothermal) MINO->Hydrolysis Heat + Base Coord1 Terminal Coordination (Defect Modulator) MINO->Coord1 Intact Ester INO Isonicotinate N-oxide (Active Ligand) Hydrolysis->INO Coord2 Bridging SBU Formation [M2(N-oxide)2] INO->Coord2 Deprotonated MOF_A Defect-Engineered Zr-MOF (e.g., MOF-808-Nox) Coord1->MOF_A Modulator MOF_B 3D Transition Metal MOF (e.g., Zn, Cu, Co) Coord2->MOF_B Structural Node

Fig 1. Divergent coordination pathways of methylisonicotinate N-oxide in MOF synthesis.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Quality control checkpoints are embedded directly into the workflow to ensure that causality and experimental intent align with the physical output.

Protocol A: SBU-Directed Solvothermal Synthesis of [Zn2(N-oxide)2] MOFs

Objective: Utilize MINO as a pro-ligand to generate a 3D Zn(II) MOF featuring dimeric N-oxide SBUs. Causality: The choice of a DMF/H₂O (4:1 v/v) solvent mixture at 120 °C is not arbitrary. The precise water content triggers the in situ hydrolysis of the methyl ester, converting MINO into the active isonicotinate N-oxide. The thermal energy (120 °C) provides the activation barrier required for the N-oxide oxygen to displace DMF molecules and form the robust [Zn2(N-oxide)2] SBU [4].

Step-by-Step Methodology:

  • Precursor Mixing: Dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of MINO in 10 mL of a DMF/H₂O (4:1 v/v) mixture in a 20 mL Teflon-lined stainless-steel autoclave.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution. Causality: Undissolved particulates act as heterogeneous nucleation sites, leading to kinetic (amorphous) rather than thermodynamic (crystalline) products.

  • Solvothermal Reaction: Seal the autoclave and heat to 120 °C at a ramp rate of 2 °C/min. Hold at 120 °C for 72 hours.

  • Controlled Cooling: Cool to room temperature at a rate of 0.1 °C/min. Causality: Ultra-slow cooling prevents thermal shock and promotes the growth of diffraction-quality single crystals.

  • Isolation: Filter the resulting colorless block crystals and wash sequentially with DMF (3 × 5 mL) and Ethanol (3 × 5 mL).

In-Line Validation & Quality Control: Isolate a 5 mg aliquot of the washed crystals and perform an immediate ATR-FTIR scan. Validation criteria: The complete disappearance of the ester carbonyl stretch at ~1730 cm⁻¹ and the emergence of asymmetric carboxylate stretches at ~1600 cm⁻¹ validate successful in situ hydrolysis. Furthermore, the N–O stretching frequency (typically ~1250 cm⁻¹ in free MINO) must shift to ~1210 cm⁻¹, confirming coordination to the Zn(II) center. If the 1730 cm⁻¹ peak persists, the hydrolysis is incomplete; increase the H₂O ratio by 5% in the next iteration.

Protocol B: Defect-Engineering in Zr-MOFs for Bioinspired Catalysis

Objective: Incorporate MINO as a defect-inducing modulator in MOF-808 to create a heterogeneous catalyst for amide bond formation. Causality: Zr-MOFs are highly stable due to strong Zr–O bonds. By introducing MINO during synthesis, the bulky ester group prevents the standard trimesic acid (BTC) linker from fully saturating the Zr₆ cluster. This creates a "missing-linker defect." The N-oxide group of MINO remains localized near the exposed Zr(IV) Lewis acidic site, creating a synergistic microenvironment that mimics enzymatic hydrogen-bonding networks[2].

Step-by-Step Methodology:

  • Precursor Preparation: In a 50 mL glass vial, dissolve 0.4 mmol of ZrOCl₂·8H₂O, 0.13 mmol of H₃BTC (1,3,5-benzenetricarboxylic acid), and 4.0 mmol of MINO (acting as the modulator) in 20 mL of DMF/Formic Acid (1:1 v/v).

  • Thermal Incubation: Cap the vial tightly and heat in an isothermal oven at 100 °C for 48 hours.

  • Activation: Recover the white precipitate via centrifugation (8000 rpm, 10 min). Wash the solid with DMF (3 × 10 mL) to remove unreacted precursors, followed by solvent exchange with anhydrous Acetone (3 × 10 mL over 3 days) to remove high-boiling DMF from the pores.

  • Desolvation: Activate the MOF under dynamic vacuum (10⁻⁴ Torr) at 120 °C for 12 hours.

In-Line Validation & Quality Control: Digest 10 mg of the activated MOF in a mixture of D₂SO₄/DMSO-d₆ and analyze via ¹H NMR. Validation criteria: Calculate the integration ratio of the MINO aromatic protons against the BTC aromatic protons. A successful defect-engineered framework (MOF-808-py-Nox) should yield a defect incorporation ratio of approximately 0.5% to 1.5%. Additionally, conduct N₂ sorption isotherms at 77 K; the BET surface area should be ~1800–1900 m²/g. A significantly lower surface area indicates pore collapse due to over-modulation.

Catalytic Application: Amide Bond Formation

The defect-engineered MOF synthesized in Protocol B serves as a highly efficient catalyst for direct amidation, a critical reaction in drug development.

Catalysis Start Zr-MOF Defect Site + MINO Ligand Step1 Substrate Binding (Carboxylic Acid) Start->Step1 Step2 H-Bond Network Formation (via N-oxide) Step1->Step2 Lewis Acid Activation Step3 Amine Nucleophilic Attack Step2->Step3 N-oxide Assistance Product Amide Product Release Step3->Product Product->Start Catalyst Recovery

Fig 2. Synergistic catalytic cycle at Zr-MOF defect sites featuring N-oxide hydrogen bonding.

Table 2: Comparative Catalytic Performance of Defect-Engineered MOFs

Catalyst SystemModulator / Defect LigandAmide Yield (%)Mechanistic Role of Defect Ligand
Pristine MOF-808 Formate (Standard)< 15%Weak Lewis acidity, no H-bond assistance.
MOF-808-py Pyridine42%Steric bulk creates defects, but lacks H-bond acceptor.
MOF-808-py-Nox MINO / Pyridine N-oxide > 90% Synergistic Lewis acid (Zr) + H-bond acceptor (N-oxide).

Note: Reaction conditions typically involve 1.0 equiv carboxylic acid, 1.2 equiv amine, 5 mol% MOF catalyst, in toluene at 110 °C for 24 hours.

Application

Application Notes and Protocols for C-H Activation Functionalization of Methylisonicotinate N-Oxide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Scaffold The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, pyridine derivatives are of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. Methylisonicotinate N-oxide, a derivative of isonicotinic acid, represents a particularly valuable building block. The introduction of the N-oxide functionality not only enhances the solubility and modulates the electronic properties of the pyridine ring but also serves as a powerful directing group for carbon-hydrogen (C-H) bond activation.[1][2] This allows for the direct introduction of new functional groups at the C2 and C6 positions, bypassing the need for pre-functionalization and offering a more atom-economical and efficient synthetic route.[3]

This guide provides an in-depth exploration of the C-H activation and functionalization of methylisonicotinate N-oxide, offering both the theoretical underpinnings and practical, field-proven protocols. The presence of the electron-withdrawing methyl ester group at the 4-position significantly influences the reactivity of the pyridine ring, making dedicated protocols essential for achieving optimal results. Studies have shown that electron-poor pyridine N-oxides exhibit a higher reactivity towards C-H activation, a key consideration for this specific substrate.[1]

The methodologies detailed herein are designed to empower researchers to leverage the full synthetic potential of methylisonicotinate N-oxide, paving the way for the discovery and development of novel molecules with enhanced properties.

The Engine of Transformation: Understanding the Reaction Mechanism

The palladium-catalyzed direct C-H functionalization of pyridine N-oxides is a well-established and powerful transformation. The N-oxide group plays a dual role: it acts as a directing group, guiding the catalyst to the ortho C-H bonds, and can also function as an internal oxidant in certain catalytic cycles.

A plausible catalytic cycle for the direct arylation of methylisonicotinate N-oxide with an aryl halide is depicted below. This mechanism is informed by studies on related pyridine N-oxide systems.

Catalytic Cycle for C-H Arylation cluster_substrate Substrates Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Activation Cyclometalated Intermediate Cyclometalated Intermediate Active Pd(II) Catalyst->Cyclometalated Intermediate C-H Activation (Directed by N-Oxide) Pd(IV) Intermediate Pd(IV) Intermediate Cyclometalated Intermediate->Pd(IV) Intermediate Oxidative Addition (Ar-X) Product Product Pd(IV) Intermediate->Product Reductive Elimination Regenerated Pd(II) Regenerated Pd(II) Product->Regenerated Pd(II) Product Release Regenerated Pd(II)->Active Pd(II) Catalyst Re-entry into cycle Methylisonicotinate N-oxide Methylisonicotinate N-oxide Methylisonicotinate N-oxide->Cyclometalated Intermediate Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Pd(IV) Intermediate

Figure 1: A plausible catalytic cycle for the palladium-catalyzed C-H arylation of methylisonicotinate N-oxide.

Causality Behind the Steps:

  • Activation of the Palladium Precatalyst: The reaction is typically initiated with a Pd(II) salt, such as palladium(II) acetate, which is converted into a more active catalytic species in the reaction medium.

  • C-H Activation: The N-oxide directs the active Pd(II) catalyst to the C2 position, leading to the formation of a five-membered cyclometalated intermediate. This is often the rate-determining step and is facilitated by the acidity of the ortho C-H bonds, which are rendered more electrophilic by the N-oxide and the 4-ester group.[1]

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the cyclometalated palladium(II) intermediate, forming a Pd(IV) species.

  • Reductive Elimination: The newly introduced aryl group and the pyridine ring are then coupled via reductive elimination from the Pd(IV) center. This step forms the C-C bond of the desired product and regenerates a Pd(II) species.

  • Catalyst Regeneration: The regenerated Pd(II) catalyst can then re-enter the catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of Methylisonicotinate N-Oxide with Aryl Bromides

This protocol is adapted from established procedures for the direct arylation of electron-deficient pyridine N-oxides.[1]

Materials:

  • Methylisonicotinate N-oxide

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add methylisonicotinate N-oxide (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Rationale: The excess of aryl bromide ensures complete consumption of the limiting methylisonicotinate N-oxide. Potassium carbonate is a crucial base for the C-H activation step.

  • Solvent and Additive Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 mL).

    • Rationale: DMF is an excellent solvent for this reaction, capable of dissolving the reagents and withstanding the required reaction temperatures. An inert atmosphere is essential to prevent the degradation of the catalyst.

  • Reaction Conditions: Seal the flask or vial and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the C-H activation and oxidative addition steps. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-arylmethylisonicotinate N-oxide.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the direct arylation of methylisonicotinate N-oxide.

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)K₂CO₃ (2)DMF12018~75-85
2PdCl₂(PPh₃)₂ (5)Cs₂CO₃ (2)Dioxane11024~60-70
3Pd(OAc)₂ (2)K₃PO₄ (2.5)Toluene11024~55-65

Table 1: Representative conditions for the palladium-catalyzed direct C-H arylation of methylisonicotinate N-oxide. Yields are approximate and will vary with the specific aryl bromide used.

Protocol 2: Rhodium-Catalyzed C-H Alkenylation of Methylisonicotinate N-Oxide

Rhodium catalysts offer an alternative for C-H functionalization and can be particularly effective for alkenylation reactions. Computational studies have highlighted the high reactivity and selectivity of pyridine N-oxide substrates in Rh(III)-catalyzed reactions.[4][5][6]

Materials:

  • Methylisonicotinate N-oxide

  • Alkene (e.g., ethyl acrylate)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add methylisonicotinate N-oxide (0.5 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and copper(II) acetate (1.0 mmol, 2.0 equiv) to a Schlenk flask.

    • Rationale: The rhodium complex is the active catalyst, and copper(II) acetate acts as the oxidant to regenerate the active Rh(III) species.

  • Reagent Addition: Add anhydrous DCE (2.5 mL) followed by the alkene (1.0 mmol, 2.0 equiv).

  • Reaction Conditions: Seal the flask and heat the mixture at 100 °C for 16 hours.

  • Workup and Purification: Cool the reaction to room temperature, filter through a pad of celite, and wash with dichloromethane. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired 2-alkenylmethylisonicotinate N-oxide.

Visualizing the Workflow

A generalized workflow for the C-H functionalization of methylisonicotinate N-oxide is presented below.

Experimental Workflow A 1. Reagent Preparation - Methylisonicotinate N-oxide - Coupling Partner (Ar-X or Alkene) - Catalyst (Pd or Rh) - Base/Oxidant B 2. Reaction Setup - Add solids to a dry flask - Purge with inert gas A->B C 3. Solvent Addition - Add anhydrous solvent B->C D 4. Reaction - Heat to specified temperature - Stir for the required time C->D E 5. Monitoring - TLC or LC-MS analysis D->E E->D Continue if incomplete F 6. Workup - Quench reaction - Liquid-liquid extraction E->F Proceed if complete G 7. Purification - Column chromatography F->G H 8. Characterization - NMR, MS, etc. G->H

Sources

Method

Application Notes and Protocols: Methylisonicotinate N-oxide in Organometallic Catalysis

An In-depth Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: Beyond a Simple Heterocycle Within the expansive toolkit of modern synthetic chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond a Simple Heterocycle

Within the expansive toolkit of modern synthetic chemistry, pyridine N-oxides have carved out a significant niche, acting as versatile and powerful molecules in organometallic catalysis.[1][2] Their utility stems from the unique electronic and steric properties conferred by the N-O bond, which can function as an effective electron-pair donor, a directing group for C-H activation, or a mild oxygen atom source.[3][4]

This guide focuses specifically on methylisonicotinate N-oxide , a derivative that couples the foundational reactivity of the pyridine N-oxide scaffold with the electronic influence of a methyl ester at the 4-position. This electron-withdrawing group modulates the properties of the N-O bond, enhancing its capacity as an oxidant and influencing its coordination behavior, thereby opening new avenues for catalytic applications.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying scientific principles and causality behind experimental choices. We will explore the primary applications of methylisonicotinate N-oxide as a directing group for palladium-catalyzed C-H functionalization, a terminal oxidant in gold-catalyzed transformations, and as a performance-enhancing ligand in copper-catalyzed cross-coupling reactions. Each section provides not only the "how" but, more importantly, the "why," supported by detailed, field-tested protocols.

Part 1: A Precise Director for C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of efficient and sustainable synthesis, minimizing the need for pre-functionalized starting materials. Pyridine N-oxides have emerged as outstanding directing groups for transition metal catalysts, particularly palladium, to achieve highly regioselective C-H activation at the ortho (C2 and C6) positions.[5][6]

Scientific Principle: Chelation-Assisted C-H Activation

The efficacy of methylisonicotinate N-oxide as a directing group lies in its ability to act as a bidentate ligand precursor. The oxygen atom of the N-oxide coordinates to the palladium center, creating a conformationally constrained metallacycle intermediate. This geometric arrangement brings the catalyst in close proximity to the C-H bonds at the C2 and C6 positions, dramatically lowering the activation energy for their cleavage. This process, often termed a concerted metalation-deprotonation (CMD) pathway, ensures that functionalization occurs exclusively at the ortho position, providing a powerful tool for the selective synthesis of 2-substituted pyridines.[7][8]

C_H_Activation_Mechanism Start Pd(II) Catalyst + Methylisonicotinate N-oxide Coordination Coordination Complex Start->Coordination Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD C-H Activation Palladacycle Palladacycle Intermediate CMD->Palladacycle OxidativeAddition Oxidative Addition (e.g., Ar-X) Palladacycle->OxidativeAddition Pd_IV Pd(IV) Intermediate OxidativeAddition->Pd_IV ReductiveElimination Reductive Elimination Pd_IV->ReductiveElimination C-C Bond Formation Product 2-Arylated Product + Pd(II) Catalyst ReductiveElimination->Product Product->Start Catalyst Regeneration

Caption: Proposed mechanism for Pd-catalyzed ortho-C-H arylation.

Application Protocol: Palladium-Catalyzed Direct C-H Arylation with Potassium Aryltrifluoroborates

This protocol describes a ligand-free, palladium-catalyzed method for the direct arylation of methylisonicotinate N-oxide at the C2 position, adapted from established procedures for pyridine N-oxides.[8] Potassium aryltrifluoroborates serve as effective, air- and moisture-stable arylating agents.

Materials:

  • Methylisonicotinate N-oxide

  • Potassium phenyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Tetrabutylammonium iodide (TBAI)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add methylisonicotinate N-oxide (0.5 mmol, 1.0 equiv.), potassium phenyltrifluoroborate (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (0.05 mmol, 10 mol%), Ag₂O (1.0 mmol, 2.0 equiv.), and TBAI (0.1 mmol, 20 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Under a positive pressure of inert gas, add 5.0 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 17-24 hours. Causality Note: The silver oxide acts as the stoichiometric oxidant to regenerate the active Pd(II) catalyst from Pd(0) formed during a potential side reaction pathway, ensuring high catalyst turnover.[8] TBAI can act as a phase-transfer agent or a ligand to stabilize the catalytic species.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the 2-aryl-methylisonicotinate N-oxide product.

SubstrateArylating AgentCatalyst Loading (mol%)OxidantYield (%)Reference
Pyridine N-oxidePhB(OH)₂10% Pd(OAc)₂Ag₂CO₃85[7]
3-Picoline N-oxideStyrene5% Pd(OAc)₂Ag₂CO₃92[5]
Pyridine N-oxideKBF₃Ph10% Pd(OAc)₂Ag₂O75-85[8]
1-benzyl-1,2,3-triazolePyridine N-oxide5% Pd(OAc)₂Ag₂CO₃78[9]

Part 2: A Mild and Efficient Terminal Oxidant

The N-O bond in methylisonicotinate N-oxide is a masked oxidant. Upon coordination to a metal center, it can readily transfer its oxygen atom, a process that is both mild and highly efficient. The formation of the stable, aromatic methyl isonicotinate byproduct provides a strong thermodynamic driving force for the oxygen atom transfer (OAT).[1]

Scientific Principle: Metal-Catalyzed Oxygen Atom Transfer (OAT)

In this role, the N-oxide serves as the terminal oxidant in a catalytic cycle. It oxidizes a low-valent metal catalyst (e.g., Au(I) to Au(III) or Ru(0) to Ru(II)), which then transfers the oxygen atom to the substrate. Alternatively, the substrate, activated by the metal, can directly attack the N-oxide's oxygen atom. The electron-withdrawing methyl ester group on methylisonicotinate N-oxide enhances the electrophilicity of the oxygen atom, making it a more potent oxidant compared to unsubstituted pyridine N-oxide. This property is particularly valuable in gold-catalyzed oxidations of alkynes.[10]

OAT_Mechanism Catalyst [Au(I)L]⁺ Pi_Complex π-Complex Formation Catalyst->Pi_Complex Alkyne Alkyne Substrate Alkyne->Pi_Complex Attack Nucleophilic Attack by N-Oxide Pi_Complex->Attack N_Oxide Methylisonicotinate N-oxide N_Oxide->Attack O-Atom Transfer Intermediate Gold-Vinylidene or Oxo-Carbene Attack->Intermediate Byproduct Methyl Isonicotinate Attack->Byproduct Reduction Rearrangement Rearrangement/ Hydration Intermediate->Rearrangement Rearrangement->Catalyst Catalyst Regeneration Product 1,2-Dicarbonyl Product Rearrangement->Product

Caption: Gold-catalyzed oxidation of alkynes using N-oxides.

Application Protocol: Gold(I)-Catalyzed Oxidation of an Internal Alkyne

This protocol details the synthesis of a 1,2-dicarbonyl compound (benzil) from diphenylacetylene, using a gold(I) catalyst and methylisonicotinate N-oxide as the stoichiometric oxidant. The procedure is based on established methods for related pyridine N-oxides.[10]

Materials:

  • Diphenylacetylene

  • Methylisonicotinate N-oxide

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver tetrafluoroborate (AgBF₄)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried round-bottom flask under an argon atmosphere, dissolve Ph₃PAuCl (0.01 mmol, 2 mol%) and AgBF₄ (0.01 mmol, 2 mol%) in 2 mL of anhydrous DCM. Stir for 10 minutes at room temperature. A white precipitate of AgCl will form, generating the active cationic gold(I) catalyst, [Ph₃PAu]⁺BF₄⁻. Causality Note: The silver salt acts as a halide scavenger, generating a more electrophilic and catalytically active cationic gold species.

  • Reaction Setup: To the catalyst mixture, add diphenylacetylene (0.5 mmol, 1.0 equiv.) followed by methylisonicotinate N-oxide (0.75 mmol, 1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with DCM to remove the catalyst and any insoluble materials.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield pure benzil.

Alkyne SubstrateN-Oxide OxidantCatalystYield (%)Reference
Diarylacetylenes2,6-Dichloropyridine N-oxideAu(I) complex>90[10]
YnamidesPyridine N-oxideI₂ (catalyst)80-95[10]
Terminal Alkynes8-Methylquinoline 1-oxideAu(I) complex75-90[10]

Part 3: A Versatile Ligand for Enhanced Catalysis

Beyond its reactive roles, methylisonicotinate N-oxide can also serve as a simple but effective ancillary ligand in transition metal catalysis. The oxygen atom is a hard Lewis base that coordinates to metal centers, influencing the catalyst's stability, solubility, and electronic properties.[11]

Scientific Principle: Modulating Catalyst Performance

In copper-catalyzed reactions, such as Ullmann-type couplings, the addition of a ligand is often crucial for achieving high yields. Pyridine N-oxides have proven to be effective ligands in this context.[12] They can stabilize the copper catalyst, prevent its aggregation into inactive species, and facilitate key steps in the catalytic cycle. The excellent solubility of many pyridine N-oxides in polar solvents, including water, makes them particularly attractive for developing more environmentally friendly protocols.[12] The electron-withdrawing ester of methylisonicotinate N-oxide will reduce the electron-donating ability of the oxygen atom compared to simple pyridine N-oxide, a factor that can be tuned to optimize catalytic activity for specific reactions.

Application Protocol: Copper-Catalyzed N-Arylation of Imidazole in Water

This protocol describes the N-arylation of imidazole with iodobenzene, leveraging a copper/methylisonicotinate N-oxide catalytic system in water, an environmentally benign solvent. This method is adapted from a highly efficient protocol developed for similar water-soluble N-oxide ligands.[12]

Materials:

  • Imidazole

  • Iodobenzene

  • Copper(II) sulfate (CuSO₄)

  • Methylisonicotinate N-oxide

  • Cesium carbonate (Cs₂CO₃)

  • Deionized water

Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine imidazole (1.1 mmol, 1.1 equiv.), iodobenzene (1.0 mmol, 1.0 equiv.), CuSO₄ (0.1 mmol, 10 mol%), methylisonicotinate N-oxide (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 3 mL of deionized water to the vessel.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously for 24 hours. Causality Note: Water serves as a non-toxic, inexpensive solvent. The choice of Cs₂CO₃ as the base is critical, as it is highly effective in this aqueous system. The N-oxide ligand is proposed to enhance the catalytic activity by forming a soluble and active copper complex.[12]

  • Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 1-phenylimidazole.

Workflow_Cu_Catalysis Start Combine Reactants: Imidazole, Aryl Halide, CuSO₄, N-Oxide Ligand, Cs₂CO₃ Add_Solvent Add Water as Solvent Start->Add_Solvent Heat_Stir Heat to 120°C and Stir (24 hours) Add_Solvent->Heat_Stir Cool_Extract Cool and Extract with Ethyl Acetate Heat_Stir->Cool_Extract Purify Dry and Purify via Column Chromatography Cool_Extract->Purify Product Final Product: N-Arylated Imidazole Purify->Product

Caption: Experimental workflow for Cu-catalyzed N-arylation.

Part 4: Synthesis and Handling

Protocol: Synthesis of Methylisonicotinate N-oxide

The N-oxide is readily prepared from its parent pyridine, methyl isonicotinate, via oxidation.[1][13]

Materials:

  • Methyl isonicotinate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve methyl isonicotinate (10 mmol, 1.0 equiv.) in 50 mL of DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (13 mmol, 1.3 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Workup: Cool the reaction mixture again to 0 °C and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or silica gel chromatography to yield pure methylisonicotinate N-oxide.

Safety and Handling: Methyl isonicotinate can be irritating to the eyes, skin, and respiratory tract.[13] m-CPBA is a strong oxidizing agent and can be shock-sensitive when dry. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Methylisonicotinate N-oxide is a multifaceted and highly valuable reagent in the field of organometallic catalysis. Its utility as a robust directing group for palladium-catalyzed C-H functionalization, a mild and efficient terminal oxidant for gold catalysis, and a beneficial ancillary ligand for copper-catalyzed cross-couplings demonstrates its broad applicability. The presence of the methyl ester group provides a handle for fine-tuning the electronic properties of the N-oxide, offering advantages over simpler derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently incorporate this versatile molecule into their synthetic strategies, enabling the development of efficient, selective, and innovative chemical transformations.

References

  • Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT C
  • Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactiv
  • Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes.
  • Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT c
  • Methyl isonicotinate. Wikipedia. [Link]

  • Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluorobor
  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • A Solution to the 2-pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-oxides. PubMed. [Link]

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications (RSC Publishing). [Link]

  • Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. ACS Publications. [Link]

  • Pyridine N-oxide derivatives. Organic Chemistry Portal. [Link]

  • Pyridine N-Oxides. Baran Lab. [Link]

  • Methyl isonicotinate N-oxide. Oakwood Chemical. [Link]

  • Transition metal complexes of pyridine-N-oxides. Wikipedia. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying Methyl Isonicotinate N-Oxide from m-CPBA

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the isolation of highly polar pyridine N-oxides following m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the isolation of highly polar pyridine N-oxides following meta-chloroperoxybenzoic acid (m-CPBA) oxidations.

Overview and Physicochemical Causality

The oxidation of methyl isonicotinate using m-CPBA is a standard method for synthesizing methyl isonicotinate N-oxide[1]. However, the purification is notoriously difficult due to the physicochemical properties of the reaction matrix. The crude mixture contains the target N-oxide, unreacted m-CPBA, and the primary reaction byproduct, meta-chlorobenzoic acid (m-CBA)[2].

Standard purification relies on washing the organic layer with an aqueous base to deprotonate the acidic m-CBA and unreacted m-CPBA, transferring them to the aqueous phase[2]. However, methyl isonicotinate N-oxide is highly polar and exhibits significant water solubility[3]. Consequently, standard aqueous workups often lead to massive product loss because the N-oxide partitions into the aqueous layer alongside the m-CBA salts.

Understanding the specific properties of each component is the key to designing a self-validating purification system:

Physicochemical Properties of the Reaction Matrix
CompoundRolepKaAqueous SolubilityOrganic Phase Behavior
m-CPBA Oxidant7.57[4],[5]Poor (Neutral)Highly soluble in DCM/Ether
m-CBA Byproduct~3.8High (in Basic pH)Soluble in DCM
Methyl isonicotinate N-oxide ProductN/A (Neutral)High[3]Requires polar organics (e.g., DCM/MeOH)

Purification Decision Workflow

To prevent the loss of your water-soluble N-oxide, you must choose a purification pathway that accounts for its partition coefficient. The workflow below illustrates the logical decision tree for this separation.

G Start Crude Reaction Mixture (N-oxide, m-CPBA, m-CBA in DCM) Quench Reductive Quench (Add 10% aq. Na2S2O3) Start->Quench Decision Is N-oxide highly water-soluble? Quench->Decision Anhydrous Anhydrous Workup (Dry load onto Basic Alumina) Decision->Anhydrous Yes (Target Pathway) Aqueous Aqueous Workup (Wash with cold sat. NaHCO3) Decision->Aqueous No (Standard Pathway) Elute Elute with DCM/MeOH (m-CBA retained on column) Anhydrous->Elute Extract Extract aqueous layer multiple times with CHCl3/iPrOH Aqueous->Extract Pure Pure Methyl isonicotinate N-oxide Elute->Pure Extract->Pure

Caption: Workflow for purifying water-soluble N-oxides from m-CPBA oxidation mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am losing my product during the aqueous NaHCO₃ workup. What is happening? Answer: Methyl isonicotinate N-oxide is highly hydrophilic[3]. When you wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove m-CBA[2], the N-oxide partitions heavily into the aqueous layer. To prevent this, you must either perform exhaustive back-extractions of the aqueous layer using a highly polar organic solvent mixture (e.g., Chloroform/Isopropanol) or abandon the aqueous workup entirely in favor of an anhydrous basic alumina filtration (See Protocol 1).

Q2: How do I safely quench unreacted m-CPBA before purification? Answer: Unreacted m-CPBA is a strong oxidant and can be a shock-sensitive explosive hazard if concentrated to dryness in its pure form[5],[6]. The most effective and safe method is a reductive quench using a mild reducing agent like 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃)[2],[7]. This selectively cleaves the peroxide O-O bond, converting all residual m-CPBA into m-CBA. This simplifies your purification matrix from three components to two.

Q3: Can I use strong bases like NaOH to ensure complete removal of m-CBA? Answer: No. While sodium hydroxide (NaOH) will rapidly deprotonate m-CBA, methyl isonicotinate N-oxide contains a base-sensitive methyl ester. Prolonged exposure to strong hydroxide bases will catalyze the saponification (hydrolysis) of the ester, yielding isonicotinic acid N-oxide as an undesired byproduct. You must use mild bases like NaHCO₃ or solid basic alumina to neutralize the m-CBA without degrading your product[2].

Q4: My N-oxide streaks severely on silica gel. Is there a better stationary phase? Answer: Yes. N-oxides are highly polar and often streak on standard acidic silica gel, leading to poor resolution from m-CBA. Basic alumina (Al₂O₃) is a far superior stationary phase for this specific purification. The basic surface hydroxyl groups of the alumina chemically bind the acidic m-CBA (pKa ~3.8) in a "Catch" mechanism, while the neutral N-oxide elutes cleanly with a polar solvent system (Release mechanism).

Validated Experimental Protocols

Protocol 1: The "Catch-and-Release" Anhydrous Purification (Recommended)

This protocol leverages the acidity of m-CBA to permanently bind it to a basic stationary phase, bypassing the need for an aqueous extraction that would result in product loss.

  • Reductive Quench: To the crude reaction mixture in Dichloromethane (DCM), add 1.5 equivalents of solid sodium thiosulfate (Na₂S₂O₃) and a few drops of water to initiate the reduction of unreacted m-CPBA to m-CBA[7]. Stir vigorously at room temperature for 30 minutes.

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the flask to sequester the trace water. Filter the suspension through a fritted funnel to remove the solid salts.

  • Column Preparation: Pack a chromatography column with Basic Alumina (Brockmann Grade I or II) using DCM as the solvent.

  • Loading: Concentrate the filtered DCM solution to a minimal volume and load it directly onto the basic alumina column.

  • Elution: Elute the column using a gradient of 0% to 10% Methanol in DCM. The basic alumina will act as a chemical scavenger, tightly binding the m-CBA via an acid-base interaction. The methyl isonicotinate N-oxide will elute cleanly.

  • Isolation: Pool the product-containing fractions (monitor via TLC, visualized with UV light) and concentrate under reduced pressure to yield the pure N-oxide[1].

Protocol 2: Optimized Aqueous Extraction for Polar N-Oxides

If basic alumina chromatography is not feasible, use this modified aqueous workup designed specifically to recover highly polar products.

  • Reductive Quench: Quench the crude DCM reaction mixture with a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 20 minutes, then separate the layers in a separatory funnel[2].

  • Neutralization: Wash the organic layer with cold, saturated aqueous NaHCO₃ to deprotonate the m-CBA[2].

  • Exhaustive Back-Extraction: Because methyl isonicotinate N-oxide partitions into the aqueous bicarbonate layer, collect the aqueous layer and back-extract it 5 to 7 times with a highly polar organic solvent mixture (e.g., Chloroform:Isopropanol, 3:1 v/v).

  • Washing & Drying: Combine all organic extracts, wash once with a minimal amount of brine to remove residual water, and dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to isolate the product.

References

  • Title: m-Chloroperoxybenzoic Acid (mCPBA) - Common Organic Chemistry Source: commonorganicchemistry.com URL: [Link]

  • Title: How to remove large excess of mCPBA? : r/Chempros Source: reddit.com URL: [Link]

  • Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides Source: nih.gov URL: [Link]

  • Title: meta-Chloroperoxybenzoic acid - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: In vitro investigation of Datura innoxia phytocompounds against Mycobacterium tuberculosis H37Ra strain in association with in silico studies Source: nih.gov URL: [Link]

Sources

Optimization

Removing acidic byproducts from methylisonicotinate N-oxide synthesis

Welcome to the technical support center for the synthesis of methylisonicotinate N-oxide. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methylisonicotinate N-oxide. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges related to the removal of acidic byproducts during your synthesis. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your methylisonicotinate N-oxide product.

Q1: My crude product is highly acidic after N-oxidation. What are the likely acidic byproducts and how did they form?

A1: The presence of acidity in your crude product is an expected outcome of common N-oxidation reactions. The identity of the acidic byproduct is directly linked to the oxidizing agent you employed.

  • Peracetic Acid (CH₃CO₃H) or Hydrogen Peroxide/Acetic Acid: When using peracetic acid or generating it in situ from hydrogen peroxide and acetic acid, the primary acidic byproducts are acetic acid (CH₃COOH) and any unreacted peracetic acid .[1][2][3] Acetic acid is the reduced form of the peracid after it has donated an oxygen atom to the pyridine nitrogen.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): If you use m-CPBA, the corresponding byproduct will be meta-chlorobenzoic acid (m-CBA) .[4][5] This is formed after the peroxyacid delivers its oxygen atom.

The formation of these byproducts is an intrinsic part of the reaction mechanism, where the peroxyacid is consumed to generate the desired N-oxide. Inadequate control of reaction stoichiometry can also lead to an excess of the starting peroxyacid in your crude mixture.

Q2: My NMR analysis shows poor purity and the pH of my product in solution is low. How can I effectively remove these acidic impurities?

A2: A low pH and impure analytical data strongly suggest the presence of residual acidic byproducts. The choice of purification strategy depends on the scale of your reaction and the physical properties of your product. The most common and effective methods are basic aqueous workup, vacuum distillation, and column chromatography.

Method 1: Basic Aqueous Workup (Recommended First Step)

This is the most direct method to neutralize and remove the bulk of acidic contaminants. The principle is to convert the carboxylic acid byproducts into their corresponding water-soluble carboxylate salts, which can then be easily separated from the organic product.

Detailed Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Neutralization: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1M) portion-wise.[6] CAUTION: Be prepared for vigorous gas evolution (CO₂) if using bicarbonate. Swirl the funnel gently and vent frequently to release the pressure.

  • pH Monitoring: Continue adding the basic solution until the gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8), which you can check with pH paper.

  • Separation: Allow the layers to separate clearly. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield your purified product.

Method 2: Vacuum Distillation/Evaporation

This method is particularly effective for removing volatile acidic byproducts like acetic acid from the less volatile N-oxide product.[1][5]

Detailed Protocol:

  • Safety Check: Before heating, ensure that all residual peroxides have been quenched. A simple test with potassium iodide starch paper can confirm the absence of peroxides.[1]

  • Setup: Assemble a vacuum distillation apparatus. It is crucial to use a vacuum trap (cold finger or Dry Ice trap) to protect the vacuum pump from corrosive acetic acid vapors.[1]

  • Evaporation: Gently warm the crude product on a steam bath or in an oil bath while applying vacuum. The acetic acid will distill off and be collected in the trap.[1]

  • Temperature Control: Do not exceed an oil bath temperature of 130°C, as higher temperatures can lead to decomposition of the N-oxide product.[1] Maintain the lowest possible pressure (ideally ≤1 mm Hg) to facilitate distillation at a lower temperature.[1]

Method 3: Column Chromatography

If your product still contains impurities after a basic workup, or if it is a solid that is difficult to handle in a liquid-liquid extraction, silica gel chromatography is a reliable option. N-oxides are highly polar compounds, which influences the choice of solvent system.[7]

Detailed Protocol:

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: Due to the high polarity of N-oxides, a polar mobile phase is required. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[7] A typical gradient might start with 100% DCM and gradually increase the methanol concentration (e.g., from 0% to 10% MeOH).

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a system where your desired N-oxide has an Rf value between 0.2 and 0.4, and is well-separated from any impurities.

  • Column Packing and Elution: Pack the column with your chosen silica gel and eluent. Load your sample (pre-adsorbed onto a small amount of silica for best results) and begin elution, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Comparison of Purification Methods
MethodBest For RemovingAdvantagesDisadvantages
Basic Aqueous Workup Acetic acid, m-CBAFast, efficient for bulk removal, scalableCan lead to emulsions; product must be stable to base
Vacuum Distillation Volatile acids (Acetic Acid)Effective for heat-stable products; avoids solventsRisk of product decomposition at high temperatures[1]
Column Chromatography Non-volatile impurities, close-boiling point contaminantsHigh degree of purificationTime-consuming, uses large solvent volumes, potential for product loss on the column

Purification Workflow Diagram

The following diagram outlines a logical workflow for purifying your methylisonicotinate N-oxide product.

PurificationWorkflow start Crude Product (Post-Reaction) workup Basic Aqueous Workup (e.g., NaHCO3 wash) start->workup Primary Purification check_purity1 Check Purity (TLC, NMR, pH) workup->check_purity1 distillation Vacuum Distillation (to remove volatile acids) check_purity1->distillation Impure (Volatile Acid Suspected) final_product Pure Methylisonicotinate N-Oxide check_purity1->final_product Purity Acceptable check_purity2 Check Purity (TLC, NMR) distillation->check_purity2 chromatography Column Chromatography (DCM/MeOH) check_purity2->chromatography Impurities Remain check_purity2->final_product Purity Acceptable chromatography->final_product Post-Fractions Pooling

Caption: Decision workflow for purification of methylisonicotinate N-oxide.

Frequently Asked Questions (FAQs)

Q3: How can I monitor the reaction to minimize byproduct formation?

A3: While byproduct formation is unavoidable, you can minimize excess reagents. The reaction progress can be monitored by TLC, looking for the complete consumption of the starting methylisonicotinate and the appearance of a more polar spot corresponding to the N-oxide product.[8] Using a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the oxidizing agent can prevent large amounts of unreacted peroxyacid in your final mixture.

Q4: Are there alternative, "greener" oxidizing agents that produce fewer acidic byproducts?

A4: Yes, research into cleaner oxidation methods is ongoing. One common and relatively "green" oxidant is hydrogen peroxide, as its only byproduct is water.[9] It is often used in conjunction with acetic acid to form peracetic acid in situ.[2][3] Other systems, such as urea-hydrogen peroxide (UHP) or sodium perborate, can also be effective and may offer a simpler workup.[10]

Q5: What are the critical safety precautions when working with peroxy acids like m-CPBA and peracetic acid?

A5: Peroxy acids are strong oxidizers and can be explosive, particularly in concentrated form or when heated.[8]

  • Handling: Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Temperature Control: N-oxidation reactions are often exothermic. Use an ice bath to control the temperature during the addition of the oxidant.[5]

  • Storage: Store peroxy acids in a cool, dry place away from metals and other reducible substances.

  • Quenching: Before workup, it is wise to quench any unreacted peroxide. This can be done by adding a reducing agent like sodium sulfite or sodium thiosulfate until a negative test is obtained with peroxide test strips.[9]

Q6: My final product is a solid. How should I handle and store it?

A6: Pyridine N-oxides can be hygroscopic (tend to absorb moisture from the air).[1] Once you have obtained your pure, dry product, it should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment to prevent water absorption.

References

  • Organic Syntheses Procedure. Pyridine-N-Oxide. Available from: [Link]

  • Wikipedia. Methyl isonicotinate. Available from: [Link]

  • Google Patents. Process for preparing n-oxides. US3047579A.
  • PMC. Methyl isonicotinate 1-oxide. Available from: [Link]

  • ACS Publications. Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Organic Process Research & Development. Available from: [Link]

  • Watson International Limited. METHYLISONICOTINATE-N-OXIDE CAS 3783-38-8. Available from: [Link]

  • Reddit. Work up tips on how to get rid of acetic acid (reaction solvent) please. r/OrganicChemistry. Available from: [Link]

  • PubMed. The bacterial oxidation of N-methylisonicotinate, a photolytic product of paraquat. Available from: [Link]

  • Google Patents. Synthesis of pyridine-N-oxide. CN1982297A.
  • Google Patents. Process for oxidizing halopyridines to halopyridine-N-oxides. EP0130333A1.
  • Taylor & Francis Online. Removing Acetic Acid from a UREX+ Waste Stream: A Review of Technologies. Separation Science and Technology. Available from: [Link]

  • ResearchGate. How can i purify N-oxides on column chromatography?. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Available from: [Link]

  • PMC. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in methylisonicotinate N-oxide coupling

Technical Support Center: Methylisonicotinate N-Oxide Coupling A Guide to Overcoming Steric Hindrance in Cross-Coupling Reactions Welcome to the technical support center for advanced coupling methodologies. As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methylisonicotinate N-Oxide Coupling

A Guide to Overcoming Steric Hindrance in Cross-Coupling Reactions

Welcome to the technical support center for advanced coupling methodologies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the challenges you may encounter and the chemical principles behind their solutions. This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to address the specific difficulties associated with the steric hindrance in coupling reactions of methylisonicotinate N-oxide and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with an ortho-substituted aryl boronic acid and methylisonicotinate N-oxide is giving very low yield. What is the most likely cause?

A: The primary culprit in this scenario is almost certainly steric hindrance. The N-oxide functionality is an excellent activating and directing group, promoting coupling at the C2 and C6 positions of the pyridine ring.[1][2][3] However, when your coupling partner (e.g., an ortho-substituted aryl boronic acid) is also sterically demanding, a significant steric clash occurs at the catalytic center. This clash can impede two critical steps in the catalytic cycle:

  • Oxidative Addition: The bulky substrates may struggle to approach and react with the palladium(0) catalyst.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, can be significantly slowed down if the two bulky groups on the palladium(II) intermediate cannot orient themselves correctly.[4]

Your initial troubleshooting should focus on modifying the catalytic system to better accommodate this steric bulk, rather than drastic changes to temperature or concentration.

Q2: How can I rationally select a ligand to overcome this steric challenge?

A: Ligand selection is the most critical parameter for overcoming steric hindrance in cross-coupling reactions.[5][6][7] Standard, small-bite-angle ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging substrates. You need ligands specifically designed to promote the coupling of sterically encumbered partners.

The most successful ligands for this purpose are typically bulky, electron-rich monophosphine ligands , often referred to as Buchwald ligands.[5][8][9]

  • Why they work: These ligands promote the formation of a highly active, monoligated Pd(0) species. This less-crowded catalyst is more accessible for the oxidative addition of a hindered substrate. Furthermore, their steric bulk accelerates the rate-limiting reductive elimination step, effectively "pushing" the product off the metal center.[4][6][9]

Recommended Ligand Classes:

Ligand ClassKey ExamplesRationale for Use in Hindered Couplings
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosThe "gold standard" for sterically demanding Suzuki and Buchwald-Hartwig reactions. Their bulk and electron-donating properties stabilize the catalyst and accelerate key steps.[5][8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesPossess strong σ-donating ability and flexible steric bulk that can adapt to hindered substrates, making them highly effective for Suzuki couplings of aryl chlorides at room temperature.[10]
Ferrocene-Based Ligands dtbpfBulky variants of dppf that have shown good performance in a range of cross-coupling reactions.

Start by screening one or two proven ligands like XPhos or SPhos. They often provide a dramatic improvement in yield over older ligand systems.

Q3: I've switched to a bulky ligand, but my yield is still moderate. What other reaction parameters should I optimize?

A: Once you have an appropriate ligand, the next most influential parameter is the base . The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle and its strength and solubility can significantly impact the reaction outcome, especially with hindered substrates.[5][11]

  • Potassium Carbonate (K₂CO₃): A common first choice, often used in aqueous solutions. It can be effective but may not be strong enough for very challenging couplings.[4]

  • Potassium Phosphate (K₃PO₄): A stronger base that is often superior for hindered couplings. It is typically used under anhydrous conditions and can help prevent protodeboronation (hydrolysis of the boronic acid), a common side reaction.[4][5]

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option. Its greater solubility in organic solvents can sometimes accelerate the reaction.

If you are seeing starting material decomposition or protodeboronation of your boronic acid, switching to anhydrous conditions with a base like K₃PO₄ is a logical next step.

Q4: Are there alternatives to Suzuki coupling for forming a C-C bond at the C2 position?

A: Yes. Direct C-H Arylation is a powerful alternative that avoids the need to pre-synthesize an organometallic reagent (like a boronic acid).[3][12] In this reaction, the pyridine N-oxide itself is activated for C-H functionalization.

  • Mechanism: The palladium catalyst coordinates to the N-oxide, which directs the catalyst to cleave the C-H bond at the C2 position, forming a palladacycle intermediate. This intermediate then couples with an aryl halide.[1][12][13]

  • Advantages: This strategy is highly atom-economical. It works well with a range of aryl bromides and can tolerate various functional groups.[3][14]

  • Considerations: Optimization of the oxidant (often Ag₂O or Ag₂CO₃) and reaction conditions is necessary.[15][16] The reaction can sometimes be sensitive to the electronic properties of both coupling partners.[13]

Q5: My goal is to install a nitrogen nucleophile (C-N coupling). Which reaction should I use and what are the key considerations?

A: For C-N bond formation, the Buchwald-Hartwig Amination is the premier method.[7][17][18] The same principles of overcoming steric hindrance apply here, but are often even more critical.

  • Ligand Choice: Success is almost entirely dependent on using bulky, electron-rich phosphine ligands. Ligands like BrettPhos, XPhos, and tBuXPhos have been specifically developed for coupling a wide array of amines, including sterically hindered ones.[5][6][9]

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or strong alkoxides like sodium tert-butoxide (NaOtBu) are commonly used.[17]

  • Substrate Scope: The reaction is remarkably broad, allowing the coupling of primary and secondary amines with aryl bromides, chlorides, and triflates.[6][7]

Visualizing the Problem & Solution

To better understand the process, let's visualize the key concepts.

Suzuki_Steric_Hindrance Pd0 Active Pd(0)L OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)-X(L) OA->PdII TM Transmetalation PdII->TM + R'-B(OR)2 + Base PdII_R Ar-Pd(II)-R'(L) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-R') RE->Product Hindrance Steric Clash! Hindrance->OA Hindrance->RE Slows Down Product Release

Caption: Pd-catalyzed Suzuki cycle highlighting steps impacted by steric hindrance.

Troubleshooting_Workflow Start Low / No Yield in Coupling Rxn Check_SM Verify Starting Material Purity Start->Check_SM Optimize Reaction Optimization Check_SM->Optimize If Purity is OK Ligand Switch to Bulky Monophosphine Ligand (e.g., XPhos, SPhos) Optimize->Ligand Step 1: Most Critical Alt_Method Consider Alternative (e.g., Direct C-H Arylation) Optimize->Alt_Method If still no success Base Change Base (e.g., K₃PO₄, Cs₂CO₃) & Solvent (anhydrous) Ligand->Base Step 2: Fine-Tuning Success Reaction Successful Ligand->Success Often Sufficient Temp Adjust Temperature & Concentration Base->Temp Step 3: Further Opt. Temp->Success Alt_Method->Success

Caption: A workflow for troubleshooting sterically hindered coupling reactions.

Validated Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of methylisonicotinate N-oxide with a sterically hindered aryl boronic acid (e.g., 2-methylphenylboronic acid).

Materials:

  • Methylisonicotinate N-oxide

  • Ortho-substituted arylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equivalents)

  • Anhydrous 1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add methylisonicotinate N-oxide (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous dioxane (to make a ~0.2 M solution with respect to the limiting reagent) via a syringe.

  • Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for 5-10 minutes to ensure the solvent is fully degassed.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deoxygenation (If Required): The resulting 2-arylpyridine N-oxide can be readily deoxygenated to the corresponding 2-arylpyridine using standard conditions, such as PCl₃ in dichloromethane or catalytic hydrogenation (e.g., Pd/C with ammonium formate).[1][14]

References

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27). Princeton University. [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (n.d.). Royal Society of Chemistry. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Use of N-oxide compounds in coupling reactions. (2008, June 5).
  • Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. (2021, December 29). ACS Publications. [Link]

  • Heteroaryl coupling of substituted Pyridine N-oxide. (n.d.). ResearchGate. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (n.d.). Organic Chemistry Portal. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Springer. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (n.d.). National Institutes of Health. [Link]

  • Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. (2016, January 11). Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews. (2024, January 2). ACS Publications. [Link]

  • A Solution to the 2-pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-oxides. (2005, December 28). PubMed. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019, July 2). ACS Publications. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.). ResearchGate. [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (n.d.). Royal Society of Chemistry. [Link]

  • Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. (n.d.). Freie Universität Berlin. [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. (n.d.). ACS Publications. [Link]

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. (n.d.). Royal Society of Chemistry. [Link]

  • Rh(III)-Catalyzed N-Amino-Directed C-H Coupling with 3-Methyleneoxetan-2-Ones for 1,2-Dihydroquinoline-3-Carboxylic Acid Synthes. (n.d.). ChemRxiv. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021, May 10). PubMed. [Link]

Sources

Optimization

Scale-up challenges for methylisonicotinate N-oxide production

Welcome to the Process R&D Technical Support Center. Scaling up the synthesis of methyl isonicotinate N-oxide (methyl pyridine-4-carboxylate N-oxide)—a critical intermediate for active pharmaceutical ingredients like top...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. Scaling up the synthesis of methyl isonicotinate N-oxide (methyl pyridine-4-carboxylate N-oxide)—a critical intermediate for active pharmaceutical ingredients like topiroxostat—presents severe thermodynamic and chemoselective challenges.

This guide provides mechanistic troubleshooting, self-validating scale-up protocols, and thermodynamic control strategies to safely manage the highly exothermic N-oxidation process while suppressing ester hydrolysis.

Part 1: Process Safety & Chemoselectivity FAQs

Q1: Why does the reactor pressurize unexpectedly during scale-up, and how do we prevent thermal runaway? Mechanistic Causality: The N-oxidation of alkylpyridines using hydrogen peroxide (H₂O₂) is accompanied by a highly exothermic, gas-generating disproportionation of H₂O₂ into water and oxygen. This secondary decomposition is autocatalytic and accelerated by the pyridine N-oxide product itself [2]. If H₂O₂ is dosed too quickly at lower temperatures, it fails to react with the electron-deficient pyridine ring and accumulates. When the reactor eventually heats up, the accumulated H₂O₂ decomposes simultaneously. This triggers a massive spike in the Maximum Temperature of Synthesis Reaction (MTSR), leading to rapid oxygen evolution and catastrophic overpressurization [3]. Solution: Transition from batch to semi-batch rate-controlled dosing. By continuously monitoring the adiabatic temperature rise (ΔT_ad) via RC1 calorimetry, you can ensure the MTSR remains strictly below the onset temperature of secondary decomposition.

Q2: We are detecting high levels of isonicotinic acid N-oxide in our HPLC trace. How do we suppress this impurity? Mechanistic Causality: The methyl ester of isonicotinate is highly susceptible to nucleophilic attack by water. Because the reaction utilizes 30% aqueous H₂O₂ in an acidic medium (acetic acid), the system is primed for ester hydrolysis. This side reaction is exponentially dependent on temperature. Solution: Maintain the reaction strictly at 70°C[1]. Operating above 80°C accelerates the hydrolysis rate drastically. Furthermore, avoid diluting the oxidant; strictly use 30–35% H₂O₂ to minimize the aqueous fraction in the reactor.

Q3: The reaction stalls at 85% conversion despite the presence of excess H₂O₂. Should we add more oxidant? Mechanistic Causality: No. Adding more H₂O₂ at the end of the reaction drastically increases the thermal runaway risk without improving conversion [4]. The active electrophilic oxidant is peracetic acid, formed in situ from H₂O₂ and acetic acid. A stalled reaction usually indicates the thermal degradation of peracetic acid, not a lack of H₂O₂. Solution: Stop dosing. Quench the reaction and isolate the product. If higher conversion is mandatory, you must implement a two-stage dosing strategy with a fresh charge of acetic acid, rather than simply dumping in more peroxide.

Part 2: Quantitative Process Parameters

To ensure a safe and high-yielding scale-up, adhere to the thermodynamic and kinetic boundaries outlined below.

ParameterOptimal TargetCritical LimitMechanistic Implication for Scale-Up
Operating Temperature (T_op) 70°C> 80°CBalances the N-oxidation kinetic rate against the activation energy of ester hydrolysis and H₂O₂ decomposition [1].
H₂O₂ Concentration 30–35% w/w< 20% w/wExcess water drives the thermodynamic equilibrium toward methyl ester hydrolysis.
Dosing Rate 0.5 eq/hr> 1.0 eq/hrPrevents H₂O₂ accumulation; keeps the MTSR below the onset temperature of secondary thermal runaway [3].
Peroxide Accumulation < 5%> 10%High accumulation leads to an uncontrollable adiabatic temperature rise (ΔT_ad) if cooling fails[2].

Part 3: Scale-Up Workflow & Safety Logic

G Start Methyl Isonicotinate + Acetic Acid Dosing Semi-Batch H2O2 Dosing (Rate-Controlled) Start->Dosing Reactor N-Oxidation Reactor (T = 70°C) Dosing->Reactor Limits Accumulation Runaway Hazard: H2O2 Accumulation & Thermal Runaway Reactor->Runaway Hydrolysis Side Reaction: Ester Hydrolysis Reactor->Hydrolysis Product Product Isolation: Methyl Isonicotinate N-oxide Reactor->Product Optimized Yield Cooling Safety Interlock: Active Cooling & MTSR Monitoring Runaway->Cooling Triggers Cooling->Reactor Mitigates

Workflow and safety logic for the semi-batch N-oxidation of methyl isonicotinate.

Part 4: Self-Validating Scale-Up Methodology

The following protocol is designed as a self-validating system for a 100g scale-up. Do not proceed to the subsequent step unless the validation criteria of the current step are met.

Step 1: Reactor Preparation & In Situ Peracid Formation

  • Charge a jacketed reactor with methyl isonicotinate (100 g, 0.73 mol) and glacial acetic acid (600 mL).

  • Initiate overhead stirring at 250 RPM.

  • Validation Check: Verify complete dissolution visually. Ensure the baseline temperature is stable at 20–25°C before applying heat.

Step 2: Heating & Interlock Verification

  • Heat the reactor to an internal temperature of 70°C [1].

  • Validation Check: Confirm that the active cooling jacket and the emergency quench system are fully operational. The MTSR monitoring system must be online.

Step 3: Semi-Batch Oxidant Dosing

  • Begin dropwise addition of 30% aqueous H₂O₂ (82.5 g, 0.73 mol) via a precision dosing pump over a period of 3 hours.

  • Maintain the internal temperature strictly between 68°C and 72°C.

  • Validation Check (Critical): Every 45 minutes, withdraw a 1 mL aliquot and perform a starch-iodide titration. If unreacted H₂O₂ accumulation exceeds 5%, pause dosing immediately and allow the accumulated peroxide to digest before resuming.

Step 4: Post-Reaction Digestion

  • Once dosing is complete, add a secondary chase of 30% H₂O₂ (58 g, 0.51 mol) over 1 hour to drive the reaction to completion [1].

  • Hold the mixture at 70°C for an additional 2 hours.

  • Validation Check: Analyze an aliquot via LC-MS. Proceed to Step 5 only if unreacted methyl isonicotinate is < 2% and the isonicotinic acid N-oxide (hydrolysis impurity) is < 3%.

Step 5: Quench and Isolation

  • Cool the reactor to 25°C. Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid and water.

  • Quench the residue with 250 mL of water and extract with dichloromethane (5 × 500 mL).

  • Dry the combined organic phases over anhydrous Na₂SO₄, concentrate, and triturate the resulting solid with n-hexane to induce crystallization.

  • Validation Check: Filter and dry the pale yellow crystalline solid in vacuo at 50°C. A successful run will yield > 90% gravimetric recovery with > 98% purity by HPLC.

References

  • New topiroxostat synthesis intermediate and preparation method thereof. Patent CN105693699B. Google Patents / Patsnap.
  • Catalytic decomposition of hydrogen peroxide in the presence of alkylpyridines: Runaway scenarios studies. Papadaki, M., et al. Journal of Loss Prevention in the Process Industries (2005). Available at:[Link]

  • Process Scale-Up Hazard Analysis and Product Yield Investigation of Cyclohexanol Oxidation to Cyclohexanone Using RC1 Calorimetry. Parker, T. F., et al. Industrial & Engineering Chemistry Research (2022). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methylisonicotinate N-oxide: A Comparative Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification and characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification and characterization. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of methylisonicotinate N-oxide. Drawing upon established principles of N-oxide fragmentation and data from analogous compounds, we will predict its fragmentation behavior and contrast it with relevant structural alternatives. This guide is designed to offer not just data, but the underlying scientific rationale to empower your analytical decisions.

Introduction: The Significance of N-Oxide Fragmentation Analysis

Methylisonicotinate N-oxide, a derivative of isonicotinic acid, belongs to the class of aromatic N-oxides. The N-oxide functional group significantly influences a molecule's physicochemical properties, including its metabolic fate and biological activity. Consequently, the ability to unequivocally identify N-oxide metabolites is a critical aspect of drug metabolism studies. Mass spectrometry stands as a primary tool for this purpose, and a thorough understanding of the specific fragmentation pathways of N-oxides is essential for distinguishing them from other potential metabolites, such as hydroxylated isomers.[1][2]

This guide will focus on elucidating the expected fragmentation patterns of methylisonicotinate N-oxide under common ionization techniques, providing a predictive framework in the absence of extensive literature on this specific molecule. Our analysis will be grounded in the well-documented behavior of pyridine N-oxides and related structures.

Predicted Fragmentation of Methylisonicotinate N-oxide

The fragmentation of aromatic N-oxides in mass spectrometry is characterized by several key pathways, the most prominent being the neutral loss of an oxygen atom.[3][4] The stability of the resulting pyridine ring cation makes this a favored fragmentation route. For methylisonicotinate N-oxide, we can anticipate the following primary fragmentation steps under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

A key diagnostic fragmentation of N-oxides is the loss of an oxygen atom from the protonated molecule ([M+H]⁺), resulting in a fragment ion with a mass-to-charge ratio (m/z) 16 units lower.[3][4] This "deoxygenation" process is a strong indicator of the presence of an N-oxide functionality and can be used to differentiate N-oxides from hydroxylated metabolites.[1][2]

Beyond the initial loss of oxygen, further fragmentation of methylisonicotinate N-oxide is expected to involve the ester group. Common fragmentation pathways for methyl esters include the loss of the methoxy group (•OCH₃) or the neutral loss of methanol (CH₃OH).

The proposed fragmentation pathway for methylisonicotinate N-oxide is visualized in the following diagram:

Methylisonicotinate N-oxide Fragmentation M_H [M+H]⁺ m/z 154 M_H_O [M+H-O]⁺ m/z 138 M_H->M_H_O -O M_H_OCH3 [M+H-OCH₃]⁺ m/z 123 M_H->M_H_OCH3 -•OCH₃ Fragment_110 [M+H-CO]⁺ m/z 126 M_H->Fragment_110 -CO Fragment_92 [M+H-O-CO]⁺ m/z 110 M_H_O->Fragment_92 -CO

Caption: Proposed ESI-MS/MS fragmentation pathway for methylisonicotinate N-oxide.

Comparative Fragmentation Analysis

To provide a comprehensive understanding, we will compare the predicted fragmentation of methylisonicotinate N-oxide with two key alternatives: its non-oxidized parent, methyl isonicotinate, and the corresponding carboxylic acid N-oxide, isonicotinic acid N-oxide.

CompoundMolecular WeightKey Fragment Ions (Predicted/Observed)Characteristic Neutral Losses
Methylisonicotinate N-oxide 153.14 g/mol [M+H]⁺ (m/z 154), [M+H-O]⁺ (m/z 138), [M+H-OCH₃]⁺ (m/z 123)O, •OCH₃
Methyl Isonicotinate 137.14 g/mol [M+H]⁺ (m/z 138), [M+H-OCH₃]⁺ (m/z 107)•OCH₃
Isonicotinic acid N-oxide 139.11 g/mol [M+H]⁺ (m/z 140), [M+H-O]⁺ (m/z 124), [M+H-H₂O]⁺ (m/z 122), [M+H-COOH]⁺ (m/z 95)O, H₂O, COOH

Methyl Isonicotinate: The fragmentation of the non-N-oxidized analog will primarily be driven by the ester group. We expect to see the loss of the methoxy radical (•OCH₃) as a major fragmentation pathway. The absence of the characteristic neutral loss of 16 Da (oxygen) is the key differentiating feature from its N-oxide counterpart.

Methyl Isonicotinate Fragmentation M_H [M+H]⁺ m/z 138 M_H_OCH3 [M+H-OCH₃]⁺ m/z 107 M_H->M_H_OCH3 -•OCH₃ Fragment_110 [M+H-CO]⁺ m/z 110 M_H->Fragment_110 -CO

Caption: Predicted ESI-MS/MS fragmentation pathway for methyl isonicotinate.

Isonicotinic Acid N-oxide: This compound allows for a direct comparison of the influence of the methyl ester versus a carboxylic acid group on the fragmentation of the pyridine N-oxide core. Similar to methylisonicotinate N-oxide, a prominent loss of an oxygen atom is expected. Additionally, fragmentation of the carboxylic acid group will lead to the loss of water (H₂O) and the carboxyl group (•COOH).[5]

Isonicotinic Acid N-oxide Fragmentation M_H [M+H]⁺ m/z 140 M_H_O [M+H-O]⁺ m/z 124 M_H->M_H_O -O M_H_H2O [M+H-H₂O]⁺ m/z 122 M_H->M_H_H2O -H₂O M_H_COOH [M+H-COOH]⁺ m/z 95 M_H->M_H_COOH -•COOH

Caption: Predicted ESI-MS/MS fragmentation pathway for isonicotinic acid N-oxide.

Experimental Protocol for Mass Spectrometric Analysis

To obtain the data for this comparative analysis, the following experimental setup using a triple quadrupole mass spectrometer is recommended. The choice of ionization technique is critical; while ESI is a robust method for generating protonated molecules of N-oxides, APCI can be particularly useful for distinguishing them from hydroxylated metabolites due to the characteristic in-source loss of oxygen.[1][2]

Liquid Chromatography System:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Mass Spectrometry System (Triple Quadrupole):

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

  • ESI Spray Voltage: +4.5 kV

  • APCI Corona Discharge Current: 4 µA

  • Capillary Temperature: 350 °C

  • Sheath Gas (N₂): 40 arbitrary units

  • Auxiliary Gas (N₂): 10 arbitrary units

  • Collision Gas (Ar): 1.5 mTorr

  • MS/MS Analysis: Product ion scans of the protonated molecules ([M+H]⁺) for each compound.

  • Collision Energy: A ramp of collision energies (e.g., 15-40 eV) should be employed to obtain a comprehensive fragmentation pattern.

This protocol is a starting point and may require optimization based on the specific instrumentation used.

Conclusion: A Predictive and Comparative Framework

By comparing its predicted fragmentation with that of methyl isonicotinate and isonicotinic acid N-oxide, we can confidently differentiate these structurally similar molecules. This guide provides researchers with a solid foundation for the identification and characterization of methylisonicotinate N-oxide and similar compounds, underscoring the power of predictive fragmentation analysis in modern drug discovery and development.

References

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359. [Link]

  • Mazzetti, M., & de Meijere, A. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004. [Link]

  • Erra-Balsells, R., et al. (2011). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(4), 726-734. [Link]

  • Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of the American Society for Mass Spectrometry, 11(3), 249-258. [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • Ramanathan, R., et al. (2000). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. [Link]

  • Dushna, O., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2789. [Link]

  • NIST. Pyridine, 1-oxide. NIST WebBook. [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Cheméo. Chemical Properties of Isonicotinic acid N-oxide (CAS 13602-12-5). [Link]

  • NIST. Isonicotinic acid N-oxide. NIST WebBook. [Link]

  • SpectraBase. Isonicotinic acid 1-oxide. [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [Link]

  • Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 29-40. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Dushna, O., et al. (2024). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative:... ResearchGate. [Link]

  • Bryce, T. A., & Maxwell, J. R. (1965). Identification of the N-Oxide Group by Mass Spectrometry. Chemical Communications (London), (11), 206-207. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Interpretation of mass spectra. [Link]

Sources

Comparative

Thermal stability comparison of pyridine N-oxide esters

Executive Summary As a Senior Application Scientist navigating the intersection of process safety and synthetic methodology, I frequently encounter the need to balance reagent reactivity with thermal stability. Pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the intersection of process safety and synthetic methodology, I frequently encounter the need to balance reagent reactivity with thermal stability. Pyridine N-oxide esters represent a fascinating class of compounds where a single heteroatom substitution dictates entirely divergent thermal behaviors and chemical applications.

This guide provides an in-depth comparative analysis of the two most prominent subclasses: HOPO esters (derived from 2-hydroxypyridine N-oxide), which are engineered for high thermal stability in peptide coupling, and Barton esters (derived from 2-mercaptopyridine N-oxide), which are deliberately designed to be thermally and photochemically unstable for radical decarboxylation[1][2].

Mechanistic Divergence: Oxygen vs. Sulfur Substitution

The thermal stability of a pyridine N-oxide ester is fundamentally governed by the thermodynamics of its decomposition pathway.

1. HOPO Esters (High Thermal Stability) Esters of 2-hydroxypyridine N-oxide (HOPO) are widely utilized as active esters for amide bond formation[2]. The oxygen atom at the 2-position provides a stable, electron-withdrawing core. When subjected to heat, the N-O bond in HOPO esters resists homolytic cleavage because the resulting oxygen-centered radical lacks a strong thermodynamic driving force. Instead, HOPO esters are highly reactive toward heterolytic cleavage (nucleophilic acyl substitution) by amines. This allows them to be safely handled at elevated processing temperatures without risking spontaneous thermal runaway[2].

2. Barton Esters (Deliberate Thermal Instability) Conversely, Barton esters (thiohydroxamate esters) feature a sulfur atom at the 2-position. This substitution drastically lowers the thermal activation barrier for N-O bond homolysis[3]. Heating a Barton ester to just 60–80 °C initiates a spontaneous homolytic cleavage. The causality here is strictly thermodynamic: the reaction is driven forward by the formation of a highly stable aromatic C=S double bond (yielding 2-thiopyridone) and the subsequent entropic gain from the extrusion of CO₂ gas[3][4].

G PNO Pyridine N-Oxide Esters HOPO HOPO Esters (X = Oxygen) PNO->HOPO Barton Barton Esters (X = Sulfur) PNO->Barton Hetero Heterolytic Cleavage (Nucleophilic Attack) HOPO->Hetero Amines Homo Homolytic Cleavage (Thermal/hv) Barton->Homo Heat/Light Amide Amide Bond Formation (Stable >150°C) Hetero->Amide Radical Radical Decarboxylation (Unstable 60-80°C) Homo->Radical

Divergent reaction pathways of HOPO and Barton esters based on heteroatom substitution.

Thermal Stability Profiling: Quantitative Comparison

To objectively evaluate the safety and handling requirements of these reagents, Differential Scanning Calorimetry (DSC) is employed. The table below synthesizes thermal hazard data, comparing HOPO reagents against Barton esters, using the classic (but hazardous) peptide coupling reagent HOBt as a benchmark[2][5].

Reagent / Ester ClassRepresentative CompoundDecomposition Onset ( Tonset​ )Exothermic Energy ( ΔH )Primary Application
HOPO Reagent 2-Hydroxypyridine N-oxide172 °C-1452 J/gPeptide Coupling
Barton Ester PTOC-Stearate60–80 °CVariable (Rapid CO₂ loss)Radical Decarboxylation
Benzotriazole (Ref) HOBt (hydrate)137 °C-1200 J/gPeptide Coupling

Data Insights: While HOPO possesses a high total exothermic potential (-1452 J/g), its exceptionally high onset temperature (172 °C) provides a wide, safe processing window for pharmaceutical scale-up, completely avoiding the shock-sensitivity issues associated with HOBt's contiguous nitrogen system[2]. Barton esters, by design, possess an onset temperature that overlaps with standard refluxing solvents, necessitating strict temperature control during their isolation.

Experimental Protocols

The following protocols outline the self-validating systems used to either assess thermal stability (for safe scale-up) or exploit thermal instability (for synthetic utility).

Protocol 1: DSC Thermal Hazard Screening of HOPO Esters

To accurately capture the worst-case thermal runaway scenario of a HOPO active ester, the system must be closed to prevent endothermic solvent evaporation from masking the exothermic decomposition[5][6].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the synthesized HOPO ester into a gold-plated, high-pressure hermetic crucible. Causality: Gold is inert; standard aluminum pans can catalyze artificial decomposition pathways, skewing the Tonset​ lower.

  • Atmosphere Control: Seal the crucible under a dry nitrogen atmosphere to prevent oxidative degradation artifacts.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a strict rate of 5 °C/min. Causality: A 5 °C/min ramp rate optimally balances the resolution of overlapping thermal events with the thermal inertia of the sample.

  • Data Integration: Identify the first exothermic peak. Extrapolate the baseline and the steepest tangent of the peak's leading edge to determine the Tonset​ . Integrate the area under the curve to calculate the total reaction enthalpy ( ΔH in J/g).

G Step1 Sample Prep (Hermetic Gold Crucible) Step2 DSC Heating (5 °C/min to 300 °C) Step1->Step2 Step3 Exotherm Analysis (Onset Temp & Enthalpy) Step2->Step3 Step4 Yoshida Plot (Hazard Classification) Step3->Step4

Standardized DSC workflow for evaluating the thermal hazards of active esters.

Protocol 2: Thermal Decarboxylation via Barton Ester

Because Barton esters are acutely sensitive to both heat and visible light, their synthesis and subsequent thermolysis must be temporally coupled and environmentally controlled[3][7].

  • In-Situ Esterification (Dark Conditions): In a foil-wrapped flask at 0 °C, dissolve the target carboxylic acid (1.0 equiv) and N-hydroxy-2-thiopyridone (1.1 equiv) in anhydrous dichloromethane. Add DCC (1.1 equiv) dropwise. Causality: The exclusion of light and heat prevents premature homolysis of the newly formed N-O bond.

  • Filtration & Solvent Exchange: Filter the precipitated dicyclohexylurea (DCU). Evaporate the DCM under a cold stream of N₂ and immediately redissolve the crude Barton ester in degassed toluene.

  • Radical Chain Initiation: Add tributyltin hydride (Bu₃SnH, 1.5 equiv) as the hydrogen atom donor and a catalytic amount of AIBN (0.1 equiv) to the toluene solution.

  • Controlled Thermolysis: Heat the reaction mixture to 80 °C for 2 hours. Causality: At 80 °C, AIBN decomposes to initiate the radical chain. The thermal energy overcomes the low activation barrier of the Barton ester's N-O bond, driving the irreversible extrusion of CO₂ and yielding the reduced alkyl product[3][4].

References

  • Sperry, J. B., Minteer, C., Tao, J., & Weaver, J. D. (2018). "Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing." Organic Process Research & Development.[Link]

  • Saraiva, M. F., Couri, M. R. C., Le Hyaric, M., & de Almeida, M. V. (2009). "The Barton ester free-radical reaction: a brief review of applications." Tetrahedron.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development.[Link]

Sources

Validation

Methylisonicotinate N-oxide vs. Hydrogen Peroxide: Oxidation Efficiency &amp; Mechanistic Comparison

As drug development and late-stage functionalization workflows grow increasingly complex, selecting the appropriate oxidation system is critical. This guide provides an objective, data-driven comparison between two funda...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and late-stage functionalization workflows grow increasingly complex, selecting the appropriate oxidation system is critical. This guide provides an objective, data-driven comparison between two fundamentally different oxidation paradigms: Methylisonicotinate N-oxide (MINO) , a specialized photoinduced Hydrogen Atom Transfer (HAT) catalyst, and Hydrogen Peroxide (H₂O₂) , the industrial standard for bulk terminal oxidation.

Rather than viewing these merely as interchangeable reagents, application scientists must understand their mechanistic divergence. H₂O₂ excels in high-throughput, metal-catalyzed bulk oxygen transfer, whereas MINO has emerged as a precision tool for site-selective C–H functionalization under photoredox conditions.

Mechanistic Divergence

The core difference in oxidation efficiency between MINO and H₂O₂ lies in their activation pathways. H₂O₂ requires Lewis acidic transition metals to overcome its kinetic inertness, forming an electrophilic metal-peroxo complex. Conversely, MINO operates via single-electron oxidation under blue LED irradiation, generating a highly reactive N-oxide cation radical that abstracts hydrogen atoms from unactivated alkanes.

OxidationComparison cluster_MINO Methylisonicotinate N-oxide (MINO) System cluster_H2O2 Hydrogen Peroxide (H2O2) System Substrate Substrate (C-H or Heterocycle) MINO_Cat MINO + Mes-Acr+ (Blue LED) Substrate->MINO_Cat H2O2_Cat H2O2 + Metal Catalyst (e.g., Ti-MWW) Substrate->H2O2_Cat N_Radical N-oxide Cation Radical (HAT Agent) MINO_Cat->N_Radical 1e- Oxidation HAT_Process Site-Selective HAT N_Radical->HAT_Process Deox_Side Deoxygenation (42% Catalyst Loss) N_Radical->Deox_Side Side Reaction MINO_Prod Functionalized Alkane (83% Yield) HAT_Process->MINO_Prod Peroxo Metal-Peroxo Complex (Oxygen Transfer) H2O2_Cat->Peroxo Activation Ox_Process Bulk Oxygenation Peroxo->Ox_Process Water_Byprod H2O Byproduct (Green) Peroxo->Water_Byprod Release H2O2_Prod N-Oxides / Epoxides (>90% Yield) Ox_Process->H2O2_Prod

Mechanistic divergence between MINO-mediated photo-HAT and H2O2 metal-catalyzed oxidation.

Quantitative Performance Comparison

When evaluating oxidation efficiency, we must separate catalytic efficiency (yield and turnover) from atom efficiency (mass of active oxygen vs. waste). Hydrogen peroxide boasts a 1 with water as its only byproduct[1]. In contrast, MINO suffers from a competing deoxygenation pathway during photoredox cycles, which diminishes its overall catalytic efficiency compared to more sterically hindered N-oxides[2].

ParameterMethylisonicotinate N-oxide (MINO)Hydrogen Peroxide (H₂O₂)
Primary Application Site-selective C(sp³)–H functionalizationBulk epoxidation, sulfide/N-oxidation
Reaction Mechanism Single-electron oxidation to cation radicalMetal-peroxo electrophilic oxygen transfer
Typical Yields ~83% (Moderate catalytic activity)>89% to 99% (Highly efficient)
Selectivity Extremely high (Regioselective HAT)Moderate (Requires specific metal tuning)
Catalyst Degradation High (~42% deoxygenation to methyl isonicotinate)Negligible (H₂O₂ simply reduces to H₂O)
Activation Method Photoredox (Blue LED, Mes-Acr⁺)Thermal + Transition Metal (Ti, W, Mo)

Causality & Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific byproducts, researchers can dynamically verify the mechanistic pathways during the reaction.

Protocol A: Photoinduced C–H Functionalization using MINO

Objective: Late-stage alkylation of unactivated C–H bonds. Causality: The oxidation potential of pyridine N-oxides is exceptionally high. Therefore, a standard photocatalyst is insufficient. We utilize because its high excited-state reduction potential (+2.06 V vs. SCE) is strictly required to force the single-electron oxidation of MINO into an active HAT radical.

Step-by-Step Methodology:

  • In a dried reaction vial, combine the unactivated alkane substrate, MINO (20 mol %), and Mes-Acr-MeClO₄ (5 mol %).

  • Dissolve the mixture in degassed acetonitrile to prevent oxygen-mediated quenching of the excited photocatalyst.

  • Irradiate the mixture using blue LEDs ( λmax​ = 456 nm) at room temperature for 12-24 hours.

  • Self-Validation Step: Monitor the reaction via ¹H NMR spectroscopy. You must track the formation of methyl isonicotinate. Because MINO undergoes a, observing this byproduct confirms the generation of the N-oxide radical. If deoxygenation outpaces product formation, the HAT process is kinetically limited, and substrate concentration must be increased.

Protocol B: Bulk Heterocycle N-Oxidation using H₂O₂

Objective: Gram-scale oxidation of tertiary amines or pyridines. Causality: Aqueous H₂O₂ is kinetically inert toward electron-deficient pyridines. The addition of a3 or 4 provides a Lewis acidic metal center that activates H₂O₂ into a highly electrophilic peroxo complex, enabling rapid oxygen transfer[3][4].

Step-by-Step Methodology:

  • In a temperature-controlled reactor, combine the pyridine substrate (2 mmol) with 30% aqueous H₂O₂ (6 mmol) in 10 mL of water.

  • Introduce the heterogeneous W/HAP or Ti-MWW catalyst.

  • Stir the mixture at 353 K (80 °C) for 20 hours.

  • Self-Validation Step: Terminate the reaction and centrifuge the mixture to separate the solid catalyst. The protocol validates its own green chemistry metrics through phase separation: the quantitative formation of water as the sole byproduct confirms the 47% atom efficiency, while the recovered catalyst should exhibit no loss of activity in subsequent runs.

Synthetic Interdependence

Interestingly, the relationship between these two reagents is not strictly competitive; they are synthetically interdependent. Hydrogen peroxide is the primary terminal oxidant used to5 on an industrial scale (e.g., in the synthesis of the gout medication topiroxostat), achieving yields >86% in acetic acid or ethanol solvents[6].

References

  • Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts Source: ACS Catalysis URL:2

  • Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles Source: PMC URL: 1

  • W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant Source: PMC URL:3

  • Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst Source: ResearchGate URL:4

  • Synthetic method of topiroxostat Source: Google Patents URL:5

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Methylisonicotinate N-oxide: A Comprehensive Guide for Laboratory Professionals

In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper dispos...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methylisonicotinate N-oxide (CAS No. 3783-38-8), ensuring the safety of laboratory personnel and the protection of our environment. As your partner in the laboratory, we are committed to providing value beyond the product itself, fostering a culture of safety and responsibility.

The Critical Importance of Proper Chemical Waste Management

The responsible disposal of laboratory chemicals is not merely a regulatory requirement but a fundamental pillar of scientific integrity and corporate responsibility. Improper disposal can lead to unforeseen chemical reactions, environmental contamination, and significant health risks.[1][2] This guide is structured to provide a clear, logical framework for handling and disposing of Methylisonicotinate N-oxide, grounded in established safety protocols and an understanding of the compound's chemical nature.

Understanding the Hazard Profile of Methylisonicotinate N-oxide

Based on the data for these analogous compounds, Methylisonicotinate N-oxide should be handled as a substance that is:

  • An irritant to the skin and eyes. [1][3]

  • Potentially irritating to the respiratory tract. [1][3]

  • Harmful if swallowed.

  • Not readily biodegradable, warranting careful environmental consideration. [2]

Thermal decomposition of similar compounds is known to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4]

Key Chemical and Physical Properties
PropertyValueSource
CAS Number 3783-38-8N/A
Molecular Formula C₇H₇NO₃N/A
Molecular Weight 153.14 g/mol N/A
Appearance SolidN/A

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methylisonicotinate N-oxide, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The causality behind these choices is to create a barrier between the researcher and the potential chemical hazard.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of Methylisonicotinate N-oxide should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors.

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.

For a small spill:

  • Alert colleagues in the immediate vicinity.

  • Ensure the area is well-ventilated , preferably within a fume hood.

  • Wearing appropriate PPE , gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully sweep the absorbed material into a designated chemical waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol for Methylisonicotinate N-oxide

The guiding principle for the disposal of Methylisonicotinate N-oxide is that it should not be disposed of down the drain or in regular solid waste.[1] The recommended method is through a licensed professional waste disposal service, which will typically involve incineration.

Workflow for the Disposal of Methylisonicotinate N-oxide

start Begin Disposal Protocol ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_container Select a Designated and Properly Labeled Hazardous Waste Container fume_hood->waste_container transfer Carefully Transfer Methylisonicotinate N-oxide into the Waste Container waste_container->transfer seal Securely Seal the Waste Container transfer->seal storage Store the Sealed Container in a Designated, Ventilated, and Secure Area seal->storage disposal_service Arrange for Pickup by a Licensed Professional Waste Disposal Service storage->disposal_service end Disposal Complete disposal_service->end

Caption: Disposal workflow for Methylisonicotinate N-oxide.

Detailed Procedural Steps:
  • Segregation of Waste: It is crucial to not mix Methylisonicotinate N-oxide with other chemical waste streams unless compatibility has been confirmed. This prevents potentially hazardous reactions.

  • Container Selection: Use a clearly labeled, non-reactive container with a secure lid for the collection of Methylisonicotinate N-oxide waste. The label should include the full chemical name and any relevant hazard warnings.

  • Collection of Waste:

    • For solid waste, carefully transfer the material into the designated waste container using a chemically resistant spatula or scoop.

    • For solutions containing Methylisonicotinate N-oxide, pour the liquid waste into a designated liquid waste container.

    • Any items contaminated with Methylisonicotinate N-oxide, such as weighing paper, gloves, or absorbent materials from a spill cleanup, must also be placed in the solid hazardous waste container.

  • Storage of Waste: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified environmental services company. Provide them with a full inventory of the waste container's contents. The standard and most effective method for the final disposal of this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

The Environmental Rationale: Why Proper Disposal Matters

Pyridine derivatives, including N-oxides, can be persistent in the environment and may not be readily biodegradable.[2] Their release into waterways can be harmful to aquatic life. The N-oxide functional group can also influence the compound's environmental fate and toxicity. By adhering to these disposal protocols, we actively prevent the release of potentially harmful substances into our ecosystems, upholding our commitment to environmental stewardship.

Conclusion: A Culture of Safety

The proper disposal of Methylisonicotinate N-oxide is a straightforward process when guided by a clear understanding of its potential hazards and a commitment to established safety protocols. By integrating these procedures into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues, and a healthier planet for all.

References

  • Alfa Aesar. (2009, January 27). Material Safety Data Sheet: 4-Nitropyridine N-oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methylisonicotinate N-oxide: Personal Protective Equipment, Operational Protocols, and Disposal

For laboratory professionals engaged in research and development, the paramount consideration when working with any chemical reagent is safety. This guide provides essential, immediate, and procedural information for the...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in research and development, the paramount consideration when working with any chemical reagent is safety. This guide provides essential, immediate, and procedural information for the safe handling of Methylisonicotinate N-oxide. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Immediate Precautions

Methylisonicotinate N-oxide is an N-oxide derivative of an organic ester. While specific toxicity data is limited, related compounds may cause skin, eye, and respiratory irritation.[4][5][6] N-oxides, in general, can be strong oxidizing agents. Therefore, it is crucial to avoid contact with skin and eyes and to prevent inhalation of any dust or vapors.[7][8]

Before you begin any work, ensure the following are readily accessible:

  • A designated and clearly labeled hazardous waste container.[1]

  • An emergency eyewash station and safety shower.[1][3][8]

  • Spill control materials appropriate for chemical spills.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling Methylisonicotinate N-oxide.

Protection Type Specific Recommendations Standards Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[2][7][8]Protects eyes from splashes and airborne particles.[3][9]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). An impervious laboratory coat or chemical-resistant apron.[3][9][10]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3]Prevents skin contact with the chemical, which may cause irritation.[2][3][4] Nitrile gloves offer broad chemical protection for incidental contact.[11][12]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if there is a risk of inhaling dust or aerosols. A half-mask respirator with appropriate cartridges for organic vapors and particulates is recommended.[2][7][10]Conforming to EN 143 or EN149:2001.[1]Minimizes inhalation exposure to potentially harmful dust or vapors.[3][9]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of Methylisonicotinate N-oxide.

Engineering Controls and Work Environment
  • Ventilation: Always handle Methylisonicotinate N-oxide in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to minimize the formation and inhalation of dust and aerosols.[1]

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, inspect all PPE for integrity.[10]

    • Ensure the work area is clean and uncluttered.

    • Have all necessary equipment and reagents within the fume hood to minimize movement.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully open the container within the chemical fume hood.

    • Use appropriate tools (e.g., spatula, scoop) to handle the solid material. Avoid creating dust.[8]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely close the container of Methylisonicotinate N-oxide.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Doff PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after handling.[3]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Inspect PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Don PPE prep2->handle1 handle2 Handle Chemical in Hood handle1->handle2 post1 Secure Container handle2->post1 post2 Decontaminate Area post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 disp1 Collect Waste post4->disp1 disp2 Label Hazardous Waste disp1->disp2

Sources

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